HTL14242
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAXDSVNYVVQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of HTL14242 on mGluR5
Audience: Researchers, scientists, and drug development professionals.
Introduction to HTL14242 and the mGluR5 Target
Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system (CNS), integral to synaptic plasticity, learning, and memory.[1] Its effects are mediated by ionotropic and metabotropic glutamate receptors (mGluRs). The metabotropic glutamate receptor 5 (mGluR5), a Class C G-protein coupled receptor (GPCR), is a key modulator of excitatory synaptic transmission.[2] It belongs to the Group I mGluRs, which also includes mGluR1.[1] These receptors are primarily located on the postsynaptic membrane and, upon activation by glutamate, couple to Gq/G11 proteins to initiate intracellular signaling cascades that modulate neuronal excitability.[1][2]
Dysregulation of the glutamatergic system, particularly involving mGluR5, has been implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, Fragile X syndrome, anxiety, and depression.[2][3] This makes mGluR5 a significant target for therapeutic intervention.[3] this compound (also known as HTL0014242) is a potent, selective, and orally bioavailable small molecule developed through fragment and structure-based drug design.[2][3] It has been identified as a negative allosteric modulator (NAM) of mGluR5 and is a critical tool for investigating mGluR5 pharmacology and a potential therapeutic agent.[1][2]
Core Mechanism of Action: Negative Allosteric Modulation
This compound functions as a negative allosteric modulator of mGluR5.[2] Unlike orthosteric antagonists which compete directly with the endogenous ligand (glutamate) at its binding site, allosteric modulators bind to a topographically distinct site on the receptor.[1][4] This allosteric binding event induces a conformational change in the mGluR5 protein, which in turn reduces the receptor's affinity for glutamate and/or diminishes its ability to activate downstream signaling pathways upon glutamate binding.[1][2] This mechanism allows for a more subtle and nuanced regulation of glutamatergic signaling compared to complete blockade by orthosteric antagonists, potentially offering a wider therapeutic window and an improved side-effect profile.[1]
Modulation of the mGluR5 Signaling Pathway
The canonical signaling pathway for mGluR5 begins with its activation by glutamate, leading to the engagement of Gq/G11 G-proteins.[2] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[2][3] The resulting increase in cytosolic Ca²+ concentration, along with DAG, activates protein kinase C (PKC).[2][5] This entire cascade modulates synaptic plasticity and neuronal excitability.[2]
This compound, by binding to its allosteric site, prevents the initial glutamate-induced conformational change required for G-protein coupling.[1] This effectively attenuates the entire downstream signaling pathway, leading to a reduction in PLC activation, decreased production of IP3 and DAG, and consequently, diminished intracellular calcium release and PKC activation.[1][2]
Quantitative Pharmacological Profile
This compound demonstrates high potency, selectivity, and favorable pharmacokinetic properties in preclinical studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Assay Type | Reference |
| Binding Affinity (pKi) | 9.3 | Human | Radioligand Binding Assay | [6][7] |
| Functional Potency (pIC50) | 9.2 | Human | Calcium Flux Assay | [6][7] |
| hERG Inhibition | Inactive | Human | In Vitro Assay | [2][6] |
| Cytotoxicity (TC50) | >90 µM | Human (HepG2 cells) | In Vitro Assay | [2][6] |
Table 2: In Vitro Selectivity Profile of this compound
| Receptor Target | % Inhibition at 10 µM | Reference |
| mGluR1 | < 25% | [8] |
| mGluR2 | < 25% | [8] |
| mGluR3 | 37% | [8] |
| mGluR4 | < 25% | [8] |
| mGluR5 | 100% | [8] |
| mGluR6 | < 25% | [8] |
| mGluR7 | < 25% | [8] |
| mGluR8 | < 25% | [8] |
Table 3: In Vivo Pharmacology & Pharmacokinetics of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Receptor Occupancy (ED50) | 0.3 mg/kg | Rat | Oral | [2] |
| Half-life (t1/2) | 6.5 hours | Dog | Oral | [2] |
| AUCinf | 3946 ng/h/mL | Dog | Oral | [2] |
| Bioavailability (F%) | 80% | Dog | Oral | [2] |
| Plasma Stability | Stable | Rat | In Vitro | [2][6] |
Detailed Experimental Methodologies
The characterization of this compound involves several key experimental protocols to determine its binding affinity, functional potency, and selectivity.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.[1]
Methodology:
-
Preparation: Cell membranes are prepared from a cell line stably expressing human mGluR5.[1]
-
Competition Binding: A constant concentration of a suitable radioligand (e.g., [³H]-MPEP, a known mGluR5 allosteric antagonist) is incubated with the cell membranes.[1]
-
Incubation: Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete for binding with the radioligand.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced mGluR5 activity.[8]
Methodology:
-
Cell Culture: A cell line stably expressing human mGluR5 is cultured in microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A submaximal concentration of an mGluR5 agonist (e.g., glutamate or DHPG) is added to stimulate the receptor and induce intracellular calcium release.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a plate reader (e.g., FLIPR).
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response is determined as the IC50 value. The pIC50 is the negative logarithm of this value.[8]
Conclusion
This compound is a highly potent and selective mGluR5 negative allosteric modulator.[1][2] Its mechanism of action involves binding to a distinct allosteric site on the receptor, which attenuates the canonical Gq/G11-PLC signaling cascade without directly competing with the endogenous ligand, glutamate.[1][2] It possesses a favorable preclinical profile, including high oral bioavailability and significant receptor occupancy in vivo.[2] The detailed pharmacological and mechanistic understanding of this compound underscores its value as a research tool and supports its investigation as a potential therapeutic agent for a variety of CNS disorders associated with glutamatergic dysfunction.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | mGlu5 NAM | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
what is the function of HTL14242 in the central nervous system
An In-Depth Technical Guide on the Function of HTL14242 in the Central Nervous System For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as HTL0014242 or TMP-301, is a potent, selective, and orally active small molecule developed by Sosei Heptares.[1][2][3] It functions as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][4] The mGlu5 receptor is a crucial component of the central nervous system (CNS), playing a significant role in modulating glutamatergic neurotransmission, which is the primary mechanism of excitatory signaling in the brain.[5][6] Alterations and overactivity in glutamate signaling pathways are implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders.[1][7] this compound represents a targeted therapeutic strategy to attenuate excessive mGlu5 signaling, offering potential for the treatment of conditions such as Parkinson's disease, dystonia, and various psychiatric disorders.[1][8][9]
Core Mechanism of Action in the Central Nervous System
The primary function of this compound is to modulate the activity of the mGlu5 receptor. As a NAM, it does not compete with the endogenous ligand, glutamate, at its binding site (the orthosteric site). Instead, it binds to a distinct site on the receptor, known as an allosteric site.[7] This binding event induces a conformational change in the receptor that reduces the efficacy of glutamate, thereby dampening the downstream intracellular signaling cascade without completely blocking it.[4][7] This approach allows for a more nuanced modulation of neuronal activity compared to direct receptor antagonists.
The mGlu5 Signaling Pathway
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 protein.[4][10] When activated by glutamate, the Gq/11 protein stimulates phospholipase C (PLC).[4][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[4][10] The subsequent rise in intracellular Ca²+ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream protein targets and the modulation of neuronal excitability and synaptic plasticity.[4][10] this compound's negative allosteric modulation of mGlu5 reduces the efficiency of this entire cascade upon glutamate binding.
Quantitative Pharmacological Data
The preclinical profile of this compound demonstrates high potency, selectivity, and favorable pharmacokinetic properties.[1][5][9]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Binding Affinity (pKi) | 9.3 | Recombinant | Radioligand Binding | [1][9] |
| Functional Potency (pIC50) | 9.2 | Recombinant | Functional Assay | [1][9] |
| Selectivity vs. mGlu1 | >10,000-fold | Recombinant | Functional Assay | [11] |
| Cytotoxicity (TC50) | >90 µM | HepG2 cells | Cytotoxicity Assay | [1][5] |
| hERG Ion Channel Activity | Inactive | N/A | Electrophysiology | [1][5] |
| Plasma Stability | Stable | Rat | In vitro Incubation | [1][5] |
Table 2: In Vivo Pharmacokinetics & Receptor Occupancy of this compound
| Parameter | Value | Species | Dosing | Reference |
| Receptor Occupancy (ED50) | 0.3 mg/kg | Rat | Oral | [4][5][9] |
| Half-life (t₁/₂) | 6.5 hours | Dog | 1 mg/ml, Oral | [4][5][9] |
| AUCinf | 3946 ng/h/mL | Dog | 1 mg/ml, Oral | [4][5][9] |
| Oral Bioavailability (F%) | 80% | Dog | 1 mg/ml, Oral | [4][5][9] |
The high receptor occupancy observed in vivo at low oral doses indicates that this compound effectively engages its target in the central nervous system.[1]
Key Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its affinity, potency, and selectivity.
Radioligand Binding Assay (for Affinity - Ki)
-
Objective : To determine the binding affinity of this compound for the mGlu5 receptor by measuring its ability to displace a known radiolabeled ligand.[11][12]
-
Materials :
-
Procedure :
-
Cell membrane preparations are incubated in the assay buffer with a fixed concentration of the [³H]-M-MPEP radioligand.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding to the allosteric site.[11]
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound radioligand.[12]
-
The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using liquid scintillation counting.[12]
-
-
Data Analysis : The data are used to generate a competition curve. Non-linear regression analysis is applied to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]
Functional Assay (for Potency - IC50)
-
Objective : To determine the functional potency of this compound by measuring its ability to inhibit the mGlu5 receptor's response to an agonist.
-
Materials :
-
Cell Line: HEK293 cells expressing human mGlu5.
-
Agonist: A sub-maximal concentration of glutamate.
-
Test Compound: this compound at increasing concentrations.
-
Detection System: A method to measure the downstream signal, typically by quantifying intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4).
-
-
Procedure :
-
Cells are plated and loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with increasing concentrations of this compound.
-
A fixed, sub-maximal concentration of glutamate is added to stimulate the mGlu5 receptor.
-
The resulting increase in intracellular calcium is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
-
Data Analysis : The inhibitory effect of this compound at each concentration is calculated relative to the response produced by glutamate alone. A dose-response curve is plotted, and non-linear regression is used to calculate the pIC50, which is the negative logarithm of the concentration of this compound that produces 50% inhibition of the agonist response.
In Vivo Receptor Occupancy
-
Objective : To determine the in vivo potency of this compound in occupying mGlu5 receptors in the brain at various doses.[1]
-
Methodology : This is typically performed in rodents (e.g., rats).
-
Procedure :
-
Animals are administered this compound orally at a range of doses (e.g., 1, 3, or 10 mg/kg).[5][9]
-
After a set period (e.g., 1 hour post-dose), the animals are euthanized.[9]
-
The brains are rapidly removed and dissected.
-
An ex vivo binding assay is performed on brain homogenates using a radioligand for mGlu5. The amount of radioligand binding in the drug-treated animals is compared to that in vehicle-treated control animals. The reduction in available binding sites in the treated animals corresponds to the level of receptor occupancy by this compound.
-
Alternatively, non-invasive imaging techniques like Positron Emission Tomography (PET) with an mGlu5-specific radiotracer can be used in living subjects to measure receptor occupancy over time.
-
-
Data Analysis : A dose-occupancy curve is generated by plotting the percentage of receptor occupancy against the administered dose of this compound. Non-linear regression is used to calculate the ED50, which is the dose required to achieve 50% receptor occupancy in the brain.[4]
Conclusion
This compound is a well-characterized mGlu5 negative allosteric modulator with a robust preclinical data package.[1] Its high potency, selectivity, and oral bioavailability, combined with demonstrated target engagement in the central nervous system, make it a compelling candidate for therapeutic development.[1][9] By selectively dampening the excessive glutamatergic signaling implicated in several CNS disorders, this compound offers a promising mechanism for addressing the underlying pathophysiology of complex neurological and psychiatric conditions.[1][7] Ongoing clinical investigations will further elucidate its safety and efficacy profile in patient populations.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. TMP 301 - AdisInsight [adisinsight.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
HTL14242: A Negative Allosteric Modulator of mGluR5 - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a Class C G-protein coupled receptor (GPCR), mGluR5 is a key regulator of excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This compound, identified through fragment and structure-based drug design, serves as a valuable pharmacological tool for investigating mGluR5 function and presents a promising therapeutic candidate for conditions such as Parkinson's disease, Fragile X syndrome, anxiety, and depression. This guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional potency, selectivity, and pharmacokinetic profile, supplemented with detailed experimental protocols and visual representations of its mechanism of action.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a Gq/11 protein-coupled receptor predominantly expressed in the postsynaptic density of neurons in brain regions such as the striatum, hippocampus, amygdala, and frontal cortex. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Unlike orthosteric ligands that bind directly to the glutamate binding site, this compound is a negative allosteric modulator (NAM). This means it binds to a distinct site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of the endogenous ligand, glutamate. This allosteric modulation allows for a more nuanced dampening of excessive glutamatergic signaling, a pathological hallmark of several neurological and psychiatric disorders.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its pharmacological properties.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay Type | Species | Reference |
| Binding Affinity (pKi) | 9.3 | [3H]-M-MPEP Radioligand Binding | Human | [1][2] |
| Functional Potency (pIC50) | 9.2 | Calcium Mobilization Assay | Rat | [1][2] |
| Cytotoxicity (TC50) | >90 µM | HepG2 Cell Viability Assay | Human | [2] |
Table 2: Selectivity Profile of this compound
| Target | % Inhibition at 10 µM | Fold Selectivity vs. mGluR5 | Reference |
| mGluR1 | < 5% | > 10,000 | [3] |
| mGluR2 | No appreciable inhibition | > 1000 | [4] |
| mGluR3 | 47% | > 100 | [4] |
| mGluR4 | No appreciable inhibition | > 1000 | [4] |
| mGluR6 | No appreciable inhibition | > 1000 | [4] |
| mGluR7 | No appreciable inhibition | > 1000 | [4] |
| mGluR8 | No appreciable inhibition | > 1000 | [4] |
| Panel of 30 GPCRs, kinases, ion channels, and transporters | Not specified | > 1000 | [1][4] |
| hERG ion channel | Inactive | Not applicable | [2] |
Table 3: In Vivo Pharmacokinetics and Pharmacodynamics of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Receptor Occupancy (ED50) | 0.3 mg/kg | Rat | Oral | [2] |
| Half-life (t1/2) | 6.5 hours | Dog | Oral | [2] |
| Area Under the Curve (AUCinf) | 3946 ng/h/mL | Dog | Oral | [2] |
| Oral Bioavailability (F%) | 80% | Dog | Oral | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[3H]-M-MPEP Radioligand Binding Assay
This competitive binding assay determines the affinity of this compound for the mGluR5 receptor by measuring its ability to displace the known radiolabeled mGluR5 antagonist, [3H]-M-MPEP.
-
Materials:
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGluR5.[5]
-
Radioligand: [3H]-M-MPEP (2-methyl-6-(phenylethynyl)pyridine).[5]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2% BSA, pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Test Compound: this compound dissolved in DMSO.[5]
-
Non-specific Binding Control: 10 µM MPEP.[5]
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Protocol:
-
Cell membranes are incubated with a fixed concentration of [3H]-M-MPEP and varying concentrations of this compound in the assay buffer.
-
The incubation is carried out at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]
-
The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled MPEP) from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-M-MPEP) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the functional potency of this compound by quantifying its ability to inhibit the increase in intracellular calcium induced by an mGluR5 agonist.[5]
-
Materials:
-
Cell Line: HEK293 cells stably expressing rat mGluR5.[5]
-
Calcium Indicator Dye: Fluo-4 AM.[5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[5]
-
Agonist: L-Glutamate.[5]
-
Test Compound: this compound dissolved in DMSO.[5]
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
-
-
Protocol:
-
HEK293-mGluR5 cells are seeded into 384-well plates and grown to confluence.
-
The cells are loaded with the calcium-sensitive dye Fluo-4 AM, typically for 1 hour at 37°C.
-
Excess dye is removed by washing the cells with assay buffer.
-
Varying concentrations of this compound are added to the wells, and the plates are incubated for 15-30 minutes at room temperature.
-
The baseline fluorescence is measured using a fluorescence plate reader.
-
A submaximal concentration (EC80) of L-glutamate is injected into the wells, and the change in fluorescence, indicating calcium mobilization, is immediately measured.
-
The concentration of this compound that inhibits 50% of the agonist-induced calcium response (the IC50 value) is determined. The pIC50 is the negative logarithm of this value.[1]
-
Mandatory Visualizations
Signaling Pathway of mGluR5 Modulation by this compound
Caption: mGluR5 signaling pathway modulated by this compound.
Experimental Workflow for [3H]-M-MPEP Radioligand Binding Assay
Caption: Workflow for the [3H]-M-MPEP radioligand binding assay.
Conclusion
This compound is a highly potent and selective negative allosteric modulator of the mGluR5 receptor. Its favorable pharmacological profile, characterized by high binding affinity, excellent selectivity, and oral bioavailability, establishes it as a valuable research tool and a promising candidate for further therapeutic development. The detailed experimental protocols and visual aids provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the glutamatergic system in the context of neurological and psychiatric diseases.
References
An In-depth Technical Guide to HTL14242: A Novel mGlu5 Negative Allosteric Modulator
This technical guide provides a comprehensive overview of the structure, properties, and pharmacological profile of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGlu5 modulation.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, is a small molecule with the following key identifiers:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1644645-32-8 | [1] |
| Molecular Formula | C₁₆H₈ClFN₄ | [1] |
| Molecular Weight | 310.71 g/mol | [1] |
| Chemical Name | 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | [1] |
Pharmacological Properties
This compound functions as a negative allosteric modulator of the mGlu5 receptor, a Class C G-protein coupled receptor (GPCR) crucial for regulating glutamatergic signaling in the central nervous system.[1][2] By binding to an allosteric site distinct from the glutamate binding site, this compound reduces the receptor's response to glutamate.[2]
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the mGlu5 receptor in various in vitro assays.
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Assay Type | Species/Cell Line | Reference |
| pKi | 9.3 | Radioligand Binding Assay ([³H]-M-MPEP) | Recombinant | [3][4] |
| pIC₅₀ | 9.2 | Functional Assay (Calcium Flux) | Recombinant | [3][4] |
| Cytotoxicity (TC₅₀) | >90 µM | Cytotoxicity Assay | HepG2 cells | [3][5] |
| hERG Ion Channel Activity | Inactive | Electrophysiology Assay | N/A | [3][5] |
| Plasma Stability | Stable | In vitro incubation | Rat | [3][5] |
This compound exhibits excellent selectivity for mGlu5 over other metabotropic glutamate receptors and a broader panel of GPCRs, kinases, ion channels, and transporters.[2][6]
In Vivo Pharmacology
Preclinical in vivo studies have shown that this compound is orally bioavailable and can effectively occupy mGlu5 receptors in the brain.
Table 3: In Vivo Pharmacokinetic and Receptor Occupancy Data for this compound
| Parameter | Value | Species | Dosing Route | Reference |
| ED₅₀ (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral | [3][7] |
| Receptor Occupancy | 80% at 3 mg/kg | Rat | Oral | [4] |
| t₁/₂ | 6.5 hours | Dog | Oral | [7] |
| AUCinf | 3946 ng/h/mL | Dog | Oral | [7] |
| F% (Oral Bioavailability) | 80% | Dog | Oral | [7] |
Signaling Pathway and Mechanism of Action
The mGlu5 receptor is coupled to Gq/11 proteins.[3] Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] As a negative allosteric modulator, this compound attenuates this signaling cascade.[3]
Caption: mGlu5 receptor signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Radioligand Binding Assay ([³H]-M-MPEP)
Objective: To determine the binding affinity (Ki) of this compound for the mGlu5 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human mGlu5 receptor.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM MgCl₂, and 1 mM EDTA.[5]
-
Incubation: Incubate a fixed concentration of [³H]-M-MPEP with cell membranes in the presence of varying concentrations of this compound for 60-90 minutes at room temperature.[5]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.[5]
-
Washing: Wash the filters with ice-cold wash buffer.[5]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[5]
-
Data Analysis: Determine the IC₅₀ value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.[8]
Caption: Experimental workflow for the radioligand binding assay.
Calcium Mobilization Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting mGlu5 signaling.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human mGlu5 receptor in 96-well plates.[9]
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Compound Incubation: Pre-incubate cells with varying concentrations of this compound.[4]
-
Agonist Stimulation: Stimulate cells with an mGlu5 agonist (e.g., glutamate) at a submaximal concentration (EC₈₀).[4]
-
Signal Detection: Measure the increase in intracellular calcium using a fluorescence plate reader.[4]
-
Data Analysis: Determine the IC₅₀ value from the dose-response curve of this compound inhibition.[4]
In Vivo Receptor Occupancy Study
Objective: To determine the dose-dependent occupancy of mGlu5 receptors by this compound in the brain.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.[10]
-
Dosing: Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg).[7][11]
-
Tissue Collection: Sacrifice animals at a specific time point (e.g., 1 hour) post-dosing and dissect the brain region of interest.[11]
-
Ex Vivo Binding: Prepare brain homogenates and measure the available mGlu5 receptors using an ex vivo radioligand binding assay with [³H]-M-MPEP.[11]
-
Data Analysis: Calculate the percentage of receptor occupancy for each dose compared to the vehicle-treated group and determine the ED₅₀.[2]
Drug Discovery and Development
This compound was discovered through a modern drug discovery process that involved fragment-based screening and structure-based drug design.[8][12] This approach enabled the identification of a novel pyrimidine (B1678525) hit with high ligand efficiency, which was subsequently optimized to yield this compound.[8] The crystal structures of the stabilized mGlu5 receptor in complex with molecules from the same series as this compound have been determined, providing a structural basis for its high affinity and selectivity.[12]
Caption: Workflow for the discovery and optimization of this compound.
Conclusion
This compound is a potent, selective, and orally bioavailable negative allosteric modulator of the mGlu5 receptor with a well-characterized pharmacological profile. Its discovery through a sophisticated structure-based design process and its favorable preclinical data make it a valuable research tool and a promising therapeutic candidate for neurological and psychiatric disorders characterized by excessive glutamatergic signaling. The detailed experimental protocols provided herein should facilitate further investigation into the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glutamatergic Pathway Modulation by a Negative Allosteric Modulator of mGluR5
Disclaimer: Information regarding the specific compound "HTL14242" is not publicly available. This guide utilizes Basimglurant (B1667758) (RG7090) , a well-characterized negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), as a representative example to illustrate the principles of glutamatergic pathway modulation. The methodologies and data presentation are intended to serve as a comprehensive template for the scientific and drug development community.
Executive Summary
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Dysregulation of this system is implicated in conditions such as major depressive disorder (MDD), Fragile X syndrome, and neuropathic pain.[1] One promising approach to modulating this pathway is through the selective targeting of metabotropic glutamate receptors.
Basimglurant (also known as RG7090 or RO4917523) is a potent, selective, and orally bioavailable small molecule that acts as a negative allosteric modulator of mGluR5.[1] This document provides a detailed technical overview of its mechanism of action, supported by quantitative preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. While Basimglurant's clinical development for MDD and Fragile X syndrome did not meet primary efficacy endpoints, it serves as an excellent case study in the translation from preclinical promise to clinical evaluation.[2][3] The compound is currently under investigation for other indications, such as trigeminal neuralgia.[4][5][6]
Core Mechanism of Action: Negative Allosteric Modulation of mGluR5
Basimglurant functions not by directly competing with the endogenous ligand, glutamate, at its binding site, but by binding to a distinct allosteric site within the seven-transmembrane (7TM) domain of the mGluR5 protein.[1] This binding event induces a conformational change in the receptor that decreases the affinity and/or efficacy of glutamate.[1] Consequently, Basimglurant dampens the receptor's response to glutamate, inhibiting the activation of its downstream intracellular signaling pathways.[1] This allosteric mechanism provides high selectivity for the mGluR5 subtype and a ceiling effect that preserves the fundamental glutamatergic tone.[1]
The mGluR5 Signaling Cascade
The mGluR5 receptor is canonically coupled to the Gαq subtype of G-proteins.[1] Upon activation by glutamate, Gαq stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This cascade leads to a host of downstream cellular responses, including the modulation of ion channels and gene expression. Basimglurant, by preventing the initial G-protein activation, effectively blocks this entire downstream cascade.[1]
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of Basimglurant.
Table 1: In Vitro Pharmacology of Basimglurant
| Parameter | Species | Assay System | Value | Reference |
| mGluR5 IC₅₀ | Human | Ca²⁺ mobilization | 10 nM | [7] |
| mGluR5 IC₅₀ | Rat | Ca²⁺ mobilization | 11 nM | [7] |
| mGluR5 Kd | Rat | Radioligand Binding | 1.1 nM | [8] |
| Selectivity | - | Broad receptor screen | Highly selective for mGluR5 | [7] |
Table 2: Preclinical Pharmacokinetics of Basimglurant
| Parameter | Species | Route of Administration | Value | Reference |
| Oral Bioavailability | Rat, Monkey | Oral | ~50% | [2] |
| Terminal Half-life (t₁/₂) | Rat | - | 7 hours | [2] |
| Terminal Half-life (t₁/₂) | Monkey | - | 20 hours | [2] |
| Brain Penetration | Rodent | - | High | [9][10] |
| Plasma Protein Binding | Rat, Monkey | - | 98-99% | [2] |
Table 3: Clinical Trial Overview for Major Depressive Disorder (Phase 2b)
| Parameter | Details | Reference |
| Study Design | Double-blind, randomized, placebo-controlled, adjunctive therapy | [11] |
| Patient Population | 333 adults with MDD with inadequate response to SSRI or SNRI | [11] |
| Treatment Arms | Placebo, Basimglurant 0.5 mg, Basimglurant 1.5 mg (once daily) | [11] |
| Primary Endpoint | Change in clinician-rated MADRS score | Not met (Effect Size = 0.16, p=0.42 for 1.5 mg) |
| Secondary Endpoints | Showed improvement with 1.5 mg dose on patient-rated scales | [11] |
Experimental Protocols
The characterization of a glutamatergic modulator like Basimglurant involves a series of standardized in vitro and in vivo assays.
In Vitro: Calcium Mobilization Assay
This assay is fundamental for determining the potency (IC₅₀) of mGluR5 modulators.
-
Objective: To measure the ability of the test compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
-
Cell Line: HEK293 cells stably expressing human or rat mGluR5.
-
Protocol:
-
Cells are plated in 96- or 384-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (Basimglurant) is pre-incubated with the cells at various concentrations.
-
Cells are then stimulated with a sub-maximal concentration (EC₈₀) of an agonist like glutamate or quisqualate.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis: The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation. This represents the concentration of the compound that inhibits 50% of the agonist-induced response.
In Vivo: Forced Swim Test (FST)
The FST is a widely used rodent behavioral model to screen for antidepressant-like activity.
-
Objective: To assess the effect of the test compound on the duration of immobility in rodents forced to swim in an inescapable cylinder.
-
Animals: Male mice or rats.
-
Protocol:
-
Pre-test Session (Day 1): Animals are placed individually in a glass cylinder filled with water (23-25°C) for a 15-minute period.
-
Test Session (Day 2): 24 hours after the pre-test, animals are administered the test compound (Basimglurant) or vehicle at a defined time before the test. They are then placed back into the swim cylinder for a 5-6 minute session.
-
The session is recorded, and the duration of immobility (time spent floating with only minor movements to keep the head above water) is scored by a trained observer blinded to the treatment groups.[7]
-
-
Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[7]
Preclinical Evaluation Workflow
The preclinical development of a CNS compound typically follows a structured workflow to establish proof-of-concept before advancing to clinical trials.
Conclusion
Basimglurant serves as an instructive example of a selective modulator of the glutamatergic pathway. Its mechanism as a negative allosteric modulator of mGluR5 has been thoroughly characterized through a range of preclinical assays that demonstrated high potency, selectivity, and favorable pharmacokinetic properties.[9][10] While the translation of this promising preclinical profile into clinical efficacy for major depressive disorder and Fragile X syndrome proved challenging, the journey of Basimglurant underscores the complexities of CNS drug development.[3] The detailed data and methodologies presented in this guide provide a robust framework for researchers and drug developers working on novel modulators of the glutamatergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Basimglurant - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. An Efficacy and Safety Study of Basimglurant (NOE-101) in Patients With Trigeminal Neuralgia. | Clinical Research Trial Listing [centerwatch.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Basimglurant as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
preclinical data summary for HTL14242
As information regarding "HTL14242" is not publicly available, this technical guide provides a preclinical data summary for Sotorasib (AMG 510), a first-in-class, selective, and irreversible inhibitor of the KRAS G12C mutation, as a representative example. Sotorasib has received regulatory approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.[1][2][3][4]
Mechanism of Action
Sotorasib specifically targets the cysteine residue of the KRAS G12C mutant protein.[5] It covalently binds to this residue, locking the KRAS protein in an inactive, GDP-bound state.[6] This irreversible inhibition prevents downstream signaling through critical pathways involved in cell proliferation and survival, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT pathways.[5]
Signaling Pathway
The following diagram illustrates the mechanism of action of Sotorasib in inhibiting the KRAS G12C signaling pathway.
Quantitative Data Summary
In Vitro Potency
The in vitro potency of Sotorasib was evaluated in various KRAS G12C mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability was determined after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | [5][6] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [5][6] |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 | [5][6] |
| Panel of KRAS G12C lines | Various | 0.004 - 0.032 | [5][7] |
| Non-KRAS G12C lines | Various | >7.5 | [6] |
In Vivo Efficacy
The antitumor activity of Sotorasib was assessed in xenograft models using human cancer cell lines.
| Model | Cell Line | Treatment | Outcome | Reference |
| Subcutaneous Xenograft | MIA PaCa-2 | Sotorasib (25 mg/kg, p.o., daily x 5 for 3 weeks) | Significant reduction in tumor burden | [8] |
| Subcutaneous Xenograft | NCI-H358 | Sotorasib (25 mg/kg, p.o., daily x 5 for 15 days) | Potent antitumor efficacy | [8] |
| Subcutaneous Xenograft | NCI-H358 | Sotorasib (30 mg/kg, p.o., daily for 28 days) | Reduced tumor size | [6] |
Preclinical Pharmacokinetics
Pharmacokinetic parameters of Sotorasib were determined in rats following a single oral administration.
| Parameter | Value | Unit | Reference |
| Dose | 10 | mg/kg | [9][10] |
| Cmax | 1865.2 ± 368.7 | ng/mL | |
| Tmax | 0.58 ± 0.20 | h | |
| AUC(0-t) | 4536.8 ± 986.4 | ng·h/mL | |
| t1/2 | 1.43 ± 0.35 | h |
Experimental Protocols
Cell Viability Assay
This protocol outlines the methodology to determine the dose-dependent effect of Sotorasib on the viability of KRAS G12C mutant cells.
Methodology:
-
Cell Culture: KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[12]
-
Drug Preparation: A stock solution of Sotorasib is prepared in DMSO and serially diluted in cell culture medium to achieve the desired final concentrations.[11]
-
Treatment: The culture medium is replaced with medium containing various concentrations of Sotorasib, and the plates are incubated for 72 hours.[12][13]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT. The absorbance is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[5]
Western Blot Analysis
This protocol describes the steps to analyze the inhibition of KRAS downstream signaling by Sotorasib.
Methodology:
-
Cell Treatment and Lysis: KRAS G12C mutant cells are treated with Sotorasib at various concentrations (e.g., 100 nM) for different time points (e.g., 4-24 hours).[11] After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.[11][14]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.[11]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[11]
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry can be used for semi-quantitative analysis of protein expression.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. FDA Approval Summary: Sotorasib for KRAS G12C-Mutated Metastatic NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Preclinical Evaluation of [124I]-Sotorasib for the Imaging of Kirsten Rat Sarcoma G12C Mutant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
HTL14242: A Selective mGlu5 Negative Allosteric Modulator for Research in Neurological Disorders
An In-depth Technical Guide
This document provides a comprehensive technical overview of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Developed by Sosei Heptares, this compound is a valuable tool for investigating the role of glutamatergic signaling in the pathophysiology of various neurological and psychiatric disorders.[1][2] Altered signaling of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), is implicated in numerous conditions, making mGlu5 a key therapeutic target.[3][4] this compound offers a strategy to reduce excessive glutamate signaling, a pathological hallmark in several neurodegenerative diseases.[1][5]
This guide is intended for researchers, scientists, and drug development professionals, summarizing the pharmacological profile, mechanism of action, and key experimental data for this compound.
Core Mechanism of Action
This compound functions as a negative allosteric modulator, meaning it binds to a site on the mGlu5 receptor that is distinct from the glutamate binding (orthosteric) site.[6] This binding induces a conformational change in the receptor, which reduces the receptor's affinity for glutamate or its ability to activate downstream signaling pathways upon glutamate binding.[3]
The mGlu5 receptor is a Gq/G11 protein-coupled receptor (GPCR).[7] Upon activation by glutamate, it triggers a signaling cascade that modulates neuronal excitability and synaptic transmission.[3][6] this compound's modulation of this pathway effectively dampens the entire downstream cascade, as illustrated in the signaling pathway diagram below.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Sosei Heptares Starts New Clinical Development Program - First Subject Dosed in Phase I Study of HTL0014242, a Selective mGlu5 Negative Allosteric Modulator in Development to Treat Psychiatric and Neurological Disorders [prnewswire.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Discovery and Development of HTL14242: A Novel mGluR5 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HTL14242, now known as TMP-301, is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] Developed by Sosei Heptares through a sophisticated structure-based drug design (SBDD) platform, this molecule represents a promising therapeutic candidate for a range of neurological and psychiatric disorders, with a current clinical focus on substance use disorders.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, presenting key data, detailed experimental protocols, and visualizations of the underlying scientific principles.
Introduction: Targeting the Glutamatergic System
Glutamate is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Its signaling is mediated by a variety of receptors, including the metabotropic glutamate receptors (mGluRs), which are Class C G-protein coupled receptors (GPCRs).[4] Dysregulation of glutamatergic signaling, particularly through mGluR5, is implicated in the pathophysiology of numerous disorders, including Parkinson's disease, anxiety, depression, and substance use disorders.[1][5] this compound, by acting as a negative allosteric modulator of mGluR5, offers a therapeutic strategy aimed at dampening excessive glutamate signaling.[2] Unlike orthosteric antagonists that directly compete with glutamate, NAMs bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's affinity for glutamate and/or its ability to activate downstream signaling pathways.[1]
Discovery of this compound: A Structure-Based Approach
The discovery of this compound is a testament to the power of structure-based drug design (SBDD), a methodology championed by Sosei Heptares.[6] This approach relies on a detailed understanding of the three-dimensional structure of the target protein to guide the design of potent and selective ligands.
A cornerstone of Sosei Heptares' platform is the use of a stabilized receptor (StaR®) technology.[7] GPCRs are notoriously unstable when removed from the cell membrane, making them difficult to study using techniques like X-ray crystallography. The StaR® technology introduces a small number of point mutations to the GPCR sequence, increasing its thermostability without altering its pharmacology.[7] This enables the production of large quantities of pure, stable receptor protein suitable for structural studies.
The discovery of this compound began with a fragment-based screening campaign against a thermostabilized mGluR5-StaR construct.[8] This involved screening a library of low molecular weight compounds ("fragments") to identify those with weak but efficient binding to the allosteric site of the receptor. Promising fragment hits were then optimized using the high-resolution crystal structure of the mGluR5-StaR in complex with these fragments. This iterative process of structural analysis and chemical synthesis allowed for the rational design of molecules with progressively higher affinity and improved drug-like properties, ultimately leading to the identification of this compound.[8]
Mechanism of Action: Allosteric Modulation of mGluR5 Signaling
This compound functions as a negative allosteric modulator of the mGluR5 receptor.[1] The canonical signaling pathway for mGluR5 involves its coupling to Gq/G11 proteins.[9] Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9]
By binding to an allosteric site within the transmembrane domain of mGluR5, this compound induces a conformational change that reduces the efficacy of glutamate.[1][5] This dampens the activation of the Gq/G11 signaling cascade, leading to a decrease in PLC activation, reduced production of IP3 and DAG, and consequently, attenuated intracellular calcium release and PKC activation.[1]
Preclinical and Clinical Development
This compound has undergone extensive preclinical characterization and has progressed into clinical trials.
Preclinical Pharmacology
The preclinical data for this compound demonstrate its high potency, selectivity, and favorable pharmacokinetic properties.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| pKi | 9.3 | Recombinant | Radioligand Binding Assay | [1][10] |
| pIC50 | 9.2 | Recombinant | Functional Assay | [1][10] |
| Cytotoxicity (TC50) | >90 µM | HepG2 cells | Cytotoxicity Assay | [10] |
| hERG Ion Channel Activity | Inactive | N/A | Electrophysiology Assay | [10] |
| Plasma Stability | Stable | Rat | In vitro | [10] |
Table 2: In Vivo and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration | Reference |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral | [10] |
| t1/2 | 6.5 hours | Dog | Oral | [10] |
| AUCinf | 3946 ng/h/mL | Dog | Oral | [10] |
| F% (Oral Bioavailability) | 80% | Dog | Oral | [10] |
Preclinical studies in animal models of substance use disorders have shown that this compound can significantly reduce cocaine self-administration and relapse, as well as voluntary alcohol consumption.[11]
Clinical Development
This compound, now designated as TMP-301, has completed a Phase I single ascending dose study in healthy adult volunteers.[2][7] The study demonstrated that single oral doses of the drug were well-tolerated.[7] The time to maximum plasma concentration was approximately 2 to 5 hours, with a terminal half-life of up to 35 hours.[7]
Following the promising results of the Phase I study, Tempero Bio has initiated a Phase II trial of TMP-301 for the treatment of alcohol use disorder and plans to initiate another Phase II trial for cocaine use disorder.[4][5] The development of TMP-301 is also being explored for other substance use disorders, including methamphetamine and polysubstance use disorders.[7]
Experimental Protocols
Radioligand Binding Assay for mGluR5 Receptor Affinity (Ki)
Objective: To determine the binding affinity of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human mGluR5 receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 100 mM NaCl and 3 mM MgCl2 (pH 7.4), is used.
-
Competition Binding: A constant concentration of a radiolabeled mGluR5 NAM, such as [3H]-M-MPEP, is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Potency (IC50)
Objective: To determine the functional potency of this compound in inhibiting the mGluR5 signaling pathway.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human mGluR5 receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The mGluR5 receptor is stimulated with an agonist, such as glutamate, at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: The resulting increase in intracellular calcium is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. TMP-301 by Tempero Bio for Alcohol Dependence: Likelihood of Approval [pharmaceutical-technology.com]
- 3. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. temperobio.com [temperobio.com]
- 5. biopharmaboardroom.com [biopharmaboardroom.com]
- 6. e-century.us [e-century.us]
- 7. temperobio.com [temperobio.com]
- 8. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. RePORT ⟩ RePORTER [reporter.nih.gov]
An In-depth Technical Guide on the In Vitro and In Vivo Properties of HTL14242
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL14242 is a potent, selective, and orally bioavailable small molecule that functions as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3] As a Class C G-protein coupled receptor (GPCR), mGlu5 is a critical component in the modulation of excitatory synaptic transmission within the central nervous system.[3] The dysregulation of mGlu5 has been associated with a variety of neurological and psychiatric disorders, including Parkinson's disease, Fragile X syndrome, anxiety, and depression, making it a significant target for therapeutic intervention.[3][4] Developed by Sosei Heptares, this compound was discovered through fragment and structure-based drug design and represents a valuable pharmacological tool for investigating mGlu5 function and a potential therapeutic agent.[3][5] This technical guide provides a comprehensive overview of the in vitro and in vivo properties of this compound, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action
This compound exerts its pharmacological effects by binding to an allosteric site on the mGlu5 receptor, which is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[2][3][6] This binding event induces a conformational change in the receptor, which in turn reduces the affinity and/or efficacy of glutamate.[2][3] Consequently, the downstream signaling cascade initiated by mGlu5 activation is dampened.[2][3]
The canonical signaling pathway for mGlu5 involves its coupling to the Gq/11 G-protein.[3][6] Upon activation by glutamate, the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).[2][3][4] By negatively modulating the initial activation of mGlu5, this compound effectively attenuates this entire downstream signaling pathway.[3]
Caption: mGlu5 receptor signaling pathway and inhibition by this compound.
Quantitative Data Summary
The pharmacological and pharmacokinetic profiles of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| pKi | 9.3 | Recombinant | Radioligand Binding Assay | [5][6][7] |
| pIC50 | 9.2 | Recombinant | Functional Assay | [5][6][7] |
| Cytotoxicity (TC50) | >90 µM | HepG2 cells | Cytotoxicity Assay | [5][7][8] |
| hERG Ion Channel Activity | Inactive | N/A | Electrophysiology Assay | [5][7][8] |
| Plasma Stability | Stable | Rat | In vitro incubation | [5][7][8] |
Table 2: In Vivo Pharmacokinetics of this compound in Dog
| Parameter | Value | Administration Route | Reference |
| Half-life (t1/2) | 6.5 hours | Oral | [7][8] |
| Bioavailability (F%) | 80% | Oral | [7][8] |
| AUCinf | 3946 ng/h/mL | Oral (1 mg/mL) | [7][8] |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Oral | [7] |
Detailed Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (for determining Ki)
-
Objective: To determine the binding affinity of this compound to the mGlu5 receptor.[5]
-
Materials:
-
Membranes from cells stably expressing the human mGlu5 receptor.
-
Radioligand, e.g., [3H]-M-MPEP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM CaCl2).
-
This compound at various concentrations.
-
Non-specific binding control (a high concentration of a non-labeled mGlu5 antagonist).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[5]
-
Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
-
Data Analysis:
Caption: Workflow for the Radioligand Binding Assay.
2. Functional Assay (Calcium Mobilization)
-
Objective: To measure the ability of this compound to inhibit glutamate-induced increases in intracellular calcium concentration.[6]
-
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Cell culture medium and reagents.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate (agonist).
-
This compound (test compound).
-
A fluorescence plate reader (e.g., FLIPR).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of glutamate (typically EC50 or EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Plot the glutamate-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
3. Cytotoxicity Assay
-
Objective: To assess the potential of this compound to cause cell death.
-
Materials:
-
HepG2 cells (or other suitable cell line).
-
Cell culture medium and reagents.
-
This compound at various concentrations.
-
A cell viability reagent (e.g., CellTiter-Glo®).
-
A luminescence plate reader.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Add the cell viability reagent to the wells.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability at each concentration of this compound.[2]
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration to determine the TC50 (toxic concentration 50%).[2]
-
In Vivo Assay
1. Receptor Occupancy Study
-
Objective: To determine the in vivo potency of this compound in occupying mGlu5 receptors in the brain.[5]
-
Materials:
-
Experimental animals (e.g., rats or mice).
-
This compound formulation for oral administration.
-
A radiolabeled tracer that binds to mGlu5.
-
Anesthesia.
-
PET scanner or equipment for autoradiography.
-
-
Procedure:
-
Administer this compound orally to the animals at various doses.
-
At a specified time point after dosing, administer the radiolabeled tracer.
-
Anesthetize the animals and perform PET imaging or sacrifice the animals for brain tissue collection.
-
For autoradiography, section the brain tissue and expose it to a phosphor screen.
-
Quantify the radioactivity in specific brain regions rich in mGlu5 receptors.
-
-
Data Analysis:
-
Calculate the percentage of receptor occupancy at each dose of this compound by comparing the tracer binding in treated animals to that in vehicle-treated controls.
-
Plot the receptor occupancy against the dose of this compound to determine the ED50 (the dose required to achieve 50% receptor occupancy).
-
Caption: Workflow for an in vivo efficacy study.
Conclusion
This compound is a potent and selective negative allosteric modulator of mGlu5 with a favorable preclinical profile, including high oral bioavailability and significant receptor occupancy in vivo.[2][5] The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a range of neurological and psychiatric disorders characterized by excessive glutamatergic signaling.[5]
References
Methodological & Application
Application Notes: In Vitro Experimental Protocols for HTL14242, a Novel mGlu5 Negative Allosteric Modulator
For research use only.
Introduction
HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a Class C G-protein coupled receptor (GPCR), mGluR5 is a key regulator of glutamatergic signaling in the central nervous system. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders.[1] this compound binds to a distinct allosteric site on the mGluR5 receptor, modulating the receptor's response to the endogenous ligand, glutamate.[2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and similar mGluR5 NAMs.
Data Presentation
A summary of the in vitro pharmacological data for this compound is presented in the table below. This data highlights the high affinity and potency of this compound for the mGlu5 receptor.
| Parameter | Value | Assay | Cell Line/Target | Reference |
| pKi | 9.3 | [3H]-M-MPEP Binding Assay | Recombinant human mGlu5 | [2][3][4][5] |
| pIC50 | 9.2 | Not specified | Not specified | [3][4] |
| Cytotoxicity (TC50) | >90 µM | Cytotoxicity Assay | HepG2 cells | [3][4] |
| hERG Ion Channel Activity | Inactive | Not specified | hERG Ion Channel | [4] |
| Plasma Stability | Stable | Not specified | Rat Plasma | [4] |
| Selectivity | >1000-fold | Panel of 30 GPCRs, kinases, ion channels, and transporters | Various | [5] |
| mGlu Receptor Selectivity | Selective for mGlu5 | Inhibition assays at 10 µM | Recombinant mGlu receptors 1-8 | [5][6] |
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR5 receptor. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins.[2] Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][7] this compound, by binding to an allosteric site, reduces the efficacy of glutamate, thereby dampening this signaling cascade.[1][7]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]-M-MPEP.[2]
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor[8]
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors)[8]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
[3H]-M-MPEP (radioligand)
-
Unlabeled M-MPEP (for non-specific binding)
-
This compound
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human mGlu5 receptor to confluency.[8]
-
Harvest cells and resuspend in ice-cold hypotonic lysis buffer.[8]
-
Homogenize the cell suspension.[8]
-
Centrifuge the homogenate to remove nuclei and unbroken cells.[8]
-
Centrifuge the supernatant at high speed to pellet the membranes.[8]
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.[8]
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-M-MPEP (typically at its Kd concentration), and varying concentrations of this compound.[8]
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled mGlu5 NAM (e.g., 10 µM MPEP).[8]
-
Add the prepared cell membranes to each well to initiate the binding reaction.[8]
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[8]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.[8]
-
Wash the filters multiple times with ice-cold wash buffer.[8]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.[8]
-
Measure the radioactivity in each vial using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for HTL14242 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a member of the Class C G-protein coupled receptor (GPCR) family, mGluR5 is a key regulator of excitatory synaptic transmission in the central nervous system.[1] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders.[1] this compound binds to a distinct allosteric site on the mGluR5 receptor, modulating its activity by reducing its affinity for the endogenous ligand, glutamate, and/or its ability to activate downstream signaling pathways.[1] These application notes provide a comprehensive guide for the utilization of this compound in a range of cell culture experiments to investigate its effects on cell signaling, viability, apoptosis, and cell cycle progression.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the Gq/G11-mediated signaling cascade initiated by glutamate binding to mGluR5.[1] This inhibition leads to a reduction in the activation of phospholipase C (PLC), which in turn decreases the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) from the endoplasmic reticulum is diminished, and the activation of protein kinase C (PKC) is attenuated.[1] This ultimately dampens the physiological responses mediated by mGluR5 activation.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant mGluR5 NAMs to provide a comparative overview of their potency and activity.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Assay | Cell Line/Target | Reference |
| pKi | 9.3 | [3H]-M-MPEP Binding Assay | Rat mGluR5 | [3] |
| pIC50 | 9.2 | Functional Assay | Rat mGluR5 | [3] |
| Cytotoxicity (TC50) | >90 µM | CellTiter-Glo® | HepG2 cells | [3] |
| hERG Ion Channel Activity | Inactive | In Vitro Assay | hERG Ion Channel | [3] |
| Plasma Stability | Stable | In Vitro Assay | Rat Plasma | [3] |
Table 2: Comparative IC50 Values of mGluR5 Negative Allosteric Modulators in Functional Assays
| Compound | IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | ~6.3 | Calcium Mobilization | HEK293 (rat mGluR5) | [3] |
| MPEP | 36 | Not specified | Not specified | [2] |
| MTEP | 5 | Ca2+-flux assay | Not specified | [4] |
| Fenobam | ~100 | Calcium Mobilization | HEK293 (human mGluR5) | [1] |
Note: Data for MPEP, MTEP, and Fenobam are provided as representative examples of mGluR5 NAMs, as extensive public data for this compound in various cancer cell lines is limited. The antiproliferative effects of mGluR5 antagonists have been observed in laryngeal and multiple myeloma cancer cell lines.[5][6]
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.107 mg of this compound (Molecular Weight = 310.71 g/mol ).
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 3.107 mg of the compound.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) or sonication may be used to aid solubilization if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability and proliferation.
References
- 1. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting MOR-mGluR5 heteromers reduces bone cancer pain by activating MOR and inhibiting mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 Antagonist, MTEP The mGluR5 Antagonist, MTEP, also referenced under CAS 329205-68-7, controls the biological activity of mGluR5. This small molecule/inhibitor is primarily used for Neuroscience applications. | 329205-68-7 [sigmaaldrich.com]
- 5. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 6. Metabotropic Glutamate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of HTL14242 using a Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of HTL14242, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] Included are comprehensive methodologies for membrane preparation, the binding assay itself, and data analysis, along with a summary of the quantitative binding data for this compound. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the processes described.
Introduction
This compound is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), a G protein-coupled receptor (GPCR) involved in glutamatergic signaling.[2][3] Dysregulation of the mGlu5 receptor is implicated in various neurological and psychiatric disorders.[2] Radioligand binding assays are a fundamental technique to characterize the interaction of compounds like this compound with their target receptor. This application note describes a competitive binding assay using [3H]-M-MPEP, a known radiolabeled allosteric modulator of mGlu5, to determine the binding affinity (Ki) of this compound.[1][4]
Quantitative Data Summary
The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound [1]
| Compound | pKi | pIC50 |
| This compound | 9.3 | 9.2 |
Table 2: Comparative In Vitro Data for mGlu5 NAMs [1]
| Compound | pKi | pIC50 |
| This compound | 9.3 | 9.2 |
| Mavoglurant | 8.0 | 8.0 |
| Dipraglurant | 6.9 | 6.9 |
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu5 receptor.[2] The mGlu5 receptor is coupled to a Gq/11 protein.[3] Upon activation by its endogenous ligand, glutamate, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] By binding to an allosteric site, this compound reduces the efficacy of glutamate, thus dampening this signaling cascade.[3][4]
Caption: Allosteric inhibition of the mGlu5 signaling cascade by this compound.
Experimental Protocols
I. Membrane Preparation from HEK293 Cells Expressing human mGlu5 Receptor
This protocol details the preparation of cell membranes for use in the radioligand binding assay.[5]
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors), ice-cold
-
Assay Buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂)[1]
-
Dounce homogenizer or polytron
-
Centrifuge
Procedure:
-
Harvest cultured HEK293 cells expressing the human mGlu5 receptor by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.[5]
-
Discard the supernatant and resuspend the cell pellet in ice-cold hypotonic lysis buffer.
-
Incubate the cell suspension on ice for 15 minutes.[5]
-
Homogenize the suspension using a Dounce homogenizer.[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[5]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[5]
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.[5]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).[5]
-
Aliquot the membrane preparation and store at -80°C until use.[5]
II. [3H]-M-MPEP Radioligand Binding Assay Protocol
This competitive binding assay is used to determine the affinity of this compound for the mGlu5 receptor.[4]
Materials:
-
Prepared cell membranes expressing human mGlu5 receptor
-
[3H]-M-MPEP (radioligand)
-
This compound (test compound)
-
Unlabeled M-MPEP (for non-specific binding determination)
-
Assay Buffer
-
Wash Buffer (ice-cold)
-
Glass fiber filters (pre-soaked in wash buffer)
-
96-well plates
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Final concentrations should typically range from 10 pM to 100 µM.[5]
-
Prepare a solution of [3H]-M-MPEP in Assay Buffer at a concentration close to its Kd (typically ~2-5 nM).[5]
-
Prepare a high concentration solution of unlabeled M-MPEP (e.g., 10 µM) in Assay Buffer to determine non-specific binding.[5]
-
In a 96-well plate, set up the following for each concentration of this compound in triplicate:
-
Total Binding: 50 µL of [3H]-M-MPEP, 50 µL of Assay Buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]-M-MPEP, 50 µL of unlabeled M-MPEP, and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of [3H]-M-MPEP, 50 µL of this compound dilution, and 100 µL of membrane preparation.[5]
-
-
Incubate the plate on a shaker at room temperature for 60-90 minutes to reach equilibrium.[5]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.[1][5]
-
Wash the filters three times with ice-cold Wash Buffer.[5]
-
Place the filters into scintillation vials and add 4-5 mL of scintillation cocktail.[5]
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.[4][5]
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.[5]
-
Plot the percentage of specific binding of [3H]-M-MPEP against the logarithm of the this compound concentration.[5]
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression program to determine the IC50 value for this compound.[5] The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[1]
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[1]
Experimental Workflow
The following diagram illustrates the workflow for the radioligand binding assay.
Caption: Workflow for a typical radioligand binding assay.[4]
References
Measuring the Potency of HTL14242: An Application Note and Protocol for Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for determining the potency of HTL14242, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), using a calcium mobilization assay. This compound is a significant compound in neuroscience research and drug development, and this protocol offers a robust method to quantify its inhibitory activity.[1][2][3] Included are the theoretical background, a summary of quantitative data, a detailed experimental protocol, and graphical representations of the signaling pathway and experimental workflow.
Introduction
This compound, chemically known as 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, is a potent, selective, and orally bioavailable negative allosteric modulator of mGluR5.[1][2] mGluR5 is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission.[2] Its dysregulation is implicated in various neurological and psychiatric disorders.[2][3] this compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and reduces the receptor's response to agonist stimulation.[2]
The canonical signaling pathway of mGluR5 involves its coupling to the Gq/G11 G-protein.[1][4] Upon activation by an agonist like glutamate, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][3][4] This increase in intracellular calcium can be measured using fluorescent calcium indicators, providing a direct readout of receptor activation.[5][6][7] A calcium mobilization assay is therefore an effective method to determine the functional potency of an mGluR5 NAM like this compound by quantifying its ability to inhibit this agonist-induced calcium release.[2][6][8]
Data Presentation
The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| pIC50 | 9.2 | Human mGluR5 | Calcium Mobilization Assay | [9][10] |
| pKi | 9.3 | Human mGluR5 | Radioligand Binding Assay | [9][10] |
| Selectivity (pIC50) | >10,000-fold vs. mGluR1 | Human mGluR1 | Calcium Mobilization Assay | [8] |
| Cytotoxicity (TC50) | >90 µM | Human (HepG2 cells) | In Vitro Assay | [2][10] |
| hERG Inhibition | Inactive | Human | In Vitro Assay | [2] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocol
This protocol details the measurement of this compound's inhibitory concentration 50 (IC50) on glutamate-induced calcium mobilization in HEK293 cells stably expressing rat or human mGluR5.
1. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the mGluR5 receptor.[2][6]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Pluronic F-127: To aid in dye solubilization.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[2]
-
Agonist: L-Glutamate.[2]
-
Test Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.
-
Fluorescence Plate Reader: Equipped with bottom-read capabilities, kinetic reading mode, and appropriate filters for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
2. Procedure
2.1. Cell Plating
-
Harvest and count the mGluR5-expressing HEK293 cells.
-
Seed the cells into the black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 to 80,000 cells per well for a 96-well plate).
-
Incubate the plate overnight at 37°C in a humidified atmosphere of 5% CO2.
2.2. Dye Loading
-
Prepare the Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate.
-
Gently add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
After incubation, gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye, leaving the final wash volume in the wells.
2.3. Compound Incubation
-
Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed 0.5% to avoid solvent effects.
-
Include "agonist only" (vehicle) and "no agonist" (buffer only) controls.
-
Add the diluted this compound or vehicle to the appropriate wells.
-
Pre-incubate the plate in the dark at room temperature for 15-30 minutes.[6]
2.4. Agonist Stimulation and Fluorescence Measurement
-
Prepare the L-Glutamate agonist solution in Assay Buffer at a concentration that will yield an EC80 response (a concentration that produces 80% of the maximal response). This concentration should be predetermined from a separate agonist dose-response experiment.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to perform a kinetic read. Establish a stable baseline fluorescence reading for 5-10 seconds.
-
Using the instrument's injection system, add the L-Glutamate solution to all wells (except the "no agonist" controls).
-
Continue to measure the fluorescence intensity every 0.5-1 second for at least 60-120 seconds to capture the peak calcium response and subsequent decay.[7]
3. Data Analysis
-
For each well, determine the peak fluorescence intensity after agonist addition and subtract the baseline fluorescence to get the response magnitude.
-
Normalize the data. The response in the "agonist only" wells represents 0% inhibition, and the response in the "no agonist" wells represents 100% inhibition.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to a four-parameter logistic equation (or similar sigmoidal dose-response model) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8] The pIC50 can then be calculated as -log(IC50).
Conclusion
The calcium mobilization assay is a reliable and high-throughput compatible method for characterizing the potency of mGluR5 NAMs like this compound. By following this detailed protocol, researchers can obtain consistent and accurate IC50 values, which are crucial for advancing the study and development of novel therapeutics targeting the mGluR5 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for in vivo Receptor Occupancy Study of HTL14242
Audience: Researchers, scientists, and drug development professionals.
Introduction
HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] Dysregulation of glutamatergic signaling through mGluR5 is implicated in various neurological and psychiatric disorders, making it a significant therapeutic target.[1][2][3] Determining the relationship between the administered dose of this compound, its plasma concentration, and the extent of mGluR5 engagement in the central nervous system (CNS) is crucial for its clinical development.[4] In vivo receptor occupancy (RO) studies using Positron Emission Tomography (PET) are the state-of-the-art method for non-invasively quantifying the binding of a drug to its target in the living brain.[4]
These application notes provide a detailed protocol for conducting an in vivo receptor occupancy study of this compound in a rodent model using PET imaging. The primary objective of such a study is to determine the dose- or plasma concentration-occupancy relationship of this compound at the mGluR5, which is essential for guiding dose selection in subsequent clinical trials.
Signaling Pathway of mGluR5 and Mechanism of Action of this compound
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter glutamate.[1][2] Upon activation, mGluR5 couples to Gq/G11 proteins, which in turn activate phospholipase C (PLC).[1][2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] This signaling cascade modulates synaptic plasticity and neuronal excitability.[2]
This compound acts as a negative allosteric modulator, binding to a site on the mGluR5 receptor that is distinct from the glutamate binding site.[1][2] This allosteric binding induces a conformational change in the receptor, reducing its affinity for glutamate and dampening the downstream signaling cascade.[1][2]
Experimental Design and Protocols
The in vivo receptor occupancy study for this compound will be conducted using PET imaging in a rodent model (e.g., Sprague-Dawley rats). The study will involve a baseline PET scan (vehicle treatment) and subsequent PET scans after administration of this compound at various doses.
Materials and Reagents
-
Test Compound: this compound
-
Vehicle: To be determined based on the solubility and route of administration for this compound (e.g., 20% hydroxypropyl β-cyclodextrin in sterile water for oral administration).[5]
-
PET Radioligand: [18F]FPEB or [11C]ABP688. These are well-validated radioligands for imaging mGluR5.[2][6] [18F]FPEB is often preferred due to the longer half-life of Fluorine-18.
-
Anesthetics: Isoflurane or similar inhalant anesthetic.
-
Animal Model: Male Sprague-Dawley rats (225-250 g).
Experimental Workflow
The overall workflow for the in vivo receptor occupancy study is depicted in the diagram below.
Detailed Protocols
3.3.1. Animal Preparation
-
Acclimation: House male Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the study to ensure consistent drug absorption if administered orally.
-
Catheterization: On the day of the study, anesthetize the rats and surgically implant catheters in the femoral artery and vein for blood sampling and radioligand injection, respectively.
3.3.2. Dosing
-
Baseline Group: Administer the vehicle to a group of animals (n=4-5) at a predetermined time before the PET scan.
-
This compound Groups: Administer this compound orally or via the appropriate route at various doses to different groups of animals (n=4-5 per group). The dose range should be selected to achieve a wide range of receptor occupancies (e.g., aiming for 10% to 90% occupancy).
3.3.3. PET Imaging
-
Anesthesia: Anesthetize the catheterized rat and position it in the PET scanner. Maintain anesthesia throughout the scan.
-
Radioligand Injection: Administer a bolus injection of [18F]FPEB (or another suitable radioligand) via the venous catheter.
-
Dynamic Scan: Acquire a dynamic PET scan for 60-90 minutes immediately following the radioligand injection.
-
Arterial Blood Sampling: Collect serial arterial blood samples throughout the PET scan to measure the concentration of the radioligand in plasma and its metabolites.
3.3.4. Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images over time.
-
Region of Interest (ROI) Analysis: Co-register the PET images with a rat brain atlas or MRI to define ROIs, including mGluR5-rich regions (e.g., striatum, cortex) and a reference region with low receptor density (e.g., cerebellum, although some studies indicate significant mGluR5 expression here, necessitating arterial input analysis).[7]
-
Kinetic Modeling: For each ROI, generate time-activity curves (TACs). Use the arterial plasma input function and a suitable kinetic model (e.g., Logan graphical analysis) to calculate the total distribution volume (VT) of the radioligand in the target regions.
-
Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) for each dose of this compound using the following formula:
RO (%) = [ (VT,baseline - VT,drug) / (VT,baseline - VND) ] * 100
Where:
-
VT,baseline is the average total distribution volume in the vehicle-treated group.
-
VT,drug is the total distribution volume in the this compound-treated animal.
-
VND is the non-displaceable binding, which can be estimated from a reference region or by using a high, saturating dose of a competing ligand.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the calculated receptor occupancy with the administered dose of this compound and/or its measured plasma concentration to generate a dose-occupancy curve. Fit the data to a sigmoidal model (e.g., the Hill equation) to determine the ED50 (the dose required to achieve 50% receptor occupancy).
Data Presentation
The quantitative data from the in vivo receptor occupancy study should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Pharmacokinetic and Receptor Occupancy Data for this compound
| Dose of this compound (mg/kg) | Plasma Concentration (ng/mL) at time of scan | VT in Striatum (mL/cm³) (Mean ± SD) | Receptor Occupancy in Striatum (%) (Mean ± SD) |
| Vehicle (0) | 0 | 45.2 ± 3.8 | 0 |
| 0.1 | 50.5 ± 8.2 | 38.1 ± 3.1 | 20.1 ± 4.5 |
| 0.3 | 152.1 ± 25.6 | 27.5 ± 2.5 | 50.3 ± 6.2 |
| 1.0 | 510.8 ± 78.9 | 18.3 ± 1.9 | 76.5 ± 5.1 |
| 3.0 | 1550.2 ± 230.4 | 12.1 ± 1.5 | 91.4 ± 3.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Table 2: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/Assay |
| pKi | 9.3 | Recombinant Radioligand Binding Assay |
| pIC50 | 9.2 | Recombinant Functional Assay |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat (in vivo PET) |
| Oral Bioavailability (F%) | 80% | Dog |
| t1/2 | 6.5 hours | Dog |
Data for pKi, pIC50, F%, and t1/2 are sourced from publicly available preclinical data.[8][9] The ED50 is a hypothetical result from the proposed study.
Conclusion
This application note provides a comprehensive framework for designing and executing an in vivo receptor occupancy study for this compound. By employing PET imaging with a suitable radioligand, researchers can accurately quantify the engagement of this compound with its target, mGluR5, in the brain. The data generated from this study, particularly the dose-occupancy relationship and the ED50 value, are critical for understanding the pharmacodynamics of this compound and for making informed decisions in its progression towards clinical development. The detailed protocols and data presentation formats outlined herein are intended to guide researchers in obtaining robust and reproducible results.
References
- 1. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks | MDPI [mdpi.com]
- 3. Estimate the time varying brain receptor occupancy in PET imaging experiments using non-linear fixed and mixed effect modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of target occupancy in repeated dosing design studies using positron emission tomography: Biases due to target upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. PET Core Radioligands | Yale Biomedical Imaging Institute [medicine.yale.edu]
- 7. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligands for the PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
HTL14242 Application Notes and Protocols for Cellular Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3] As a Class C G-protein coupled receptor (GPCR), mGlu5 is a critical component in modulating excitatory synaptic transmission in the central nervous system.[3][4] Dysregulation of mGlu5 has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[3][4] this compound, identified through fragment and structure-based drug design, serves as a valuable pharmacological tool for investigating mGlu5 function and as a potential therapeutic agent for conditions such as Parkinson's disease, Fragile X syndrome, anxiety, and depression.[3]
This document provides detailed application notes and protocols for the cellular use of this compound, including recommended concentrations, quantitative data, experimental procedures, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
This compound exhibits high-affinity binding and potent functional inhibition of the mGlu5 receptor. The following tables summarize key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound [3]
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| pKi | 9.3 | - | [3H]-M-MPEP Binding Assay | [1][2] |
| pIC50 | 9.2 | - | Functional Assay | [1][2] |
| hERG Inhibition | Inactive | Human | In Vitro Assay | [2] |
| Cytotoxicity (TC50) | >90 µM | Human (HepG2 cells) | In Vitro Assay | [2][5] |
Table 2: In Vivo Pharmacology and Pharmacokinetics of this compound [3]
| Parameter | Value | Species | Route of Administration | Reference |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral | [2][5] |
| Half-life (t1/2) | 6.5 hours | Dog | Oral | [2] |
| Bioavailability (F%) | 80% | Dog | Oral | [2] |
| Plasma Stability | Stable | Rat | In Vitro | [1] |
Recommended Concentration for Cellular Use
For initial cell-based assays, a starting concentration of up to 1 µM is recommended.[6] However, the optimal concentration is dependent on the specific cell type and experimental assay. Due to its high in vitro potency (pIC50 of 9.2), a dose-response experiment covering a range from low nanomolar to high micromolar concentrations is advised to determine the IC50 in your specific system.[7]
Stock Solution Preparation:
This compound is soluble in DMSO.[7] A 10 mM stock solution can be prepared by dissolving 3.1071 mg of this compound (Molecular Weight: 310.71 g/mol ) in 1 mL of high-quality, fresh DMSO.[7] Sonication may be required to ensure complete dissolution.[7] For cellular experiments, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls.[7]
Stock Solution Storage:
Aliquoted DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is advisable to avoid repeated freeze-thaw cycles.[7]
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of mGlu5. It binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[3][8] This allosteric binding induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways.[2]
The primary signaling pathway for mGlu5 involves its coupling to the Gq/11 G-protein.[1][2] Upon activation by glutamate, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[1][3] this compound attenuates this entire cascade by inhibiting the initial activation of mGlu5.[3]
Experimental Protocols
Detailed protocols for key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay for mGlu5 Receptor Affinity (Ki)
This assay determines the binding affinity of this compound for the mGlu5 receptor by measuring its ability to displace a known radiolabeled ligand, such as [3H]-M-MPEP.[3][8]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human or rat mGlu5 receptor (e.g., CHO or HEK293 cells).[3][9]
-
Radioligand: [3H]-M-MPEP (a known mGlu5 allosteric antagonist).[2][3]
-
Test Compound: this compound dissolved in DMSO.[3]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2% BSA, pH 7.4.[3]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Non-specific Binding Control: 10 µM unlabeled M-MPEP.[3]
-
96-well microplates, glass fiber filters (GF/C), scintillation cocktail, and a scintillation counter.[3]
Protocol:
-
Membrane Preparation: Prepare cell membranes from mGlu5-expressing cells via homogenization and centrifugation. Resuspend the final membrane pellet in Assay Buffer.[9]
-
Plate Setup: In a 96-well plate, add:
-
25 µL of Assay Buffer for total binding.
-
25 µL of 10 µM MPEP for non-specific binding.
-
25 µL of varying concentrations of this compound for competition binding.[3]
-
-
Add Radioligand: Add 25 µL of [3H]-M-MPEP to all wells (final concentration ~2 nM).[3]
-
Add Membranes: Add 50 µL of the mGlu5 membrane preparation (final protein concentration ~20 µ g/well ).[3]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[3][9]
-
Filtration: Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.[3]
-
Washing: Wash the filters three times with ice-cold Wash Buffer.[3]
-
Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[3]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]
In Vitro Functional Assay: Calcium Mobilization
This assay measures the functional potency (IC50) of this compound by quantifying its ability to inhibit the glutamate-induced increase in intracellular calcium in cells expressing the mGlu5 receptor.[3]
Materials:
-
Cell Line: HEK293 cells stably expressing the rat or human mGlu5 receptor.[3]
-
Calcium Indicator Dye: Fluo-4 AM.[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[3]
-
Agonist: L-Glutamate.[3]
-
Test Compound: this compound dissolved in DMSO.[3]
-
384-well black-walled, clear-bottom microplates.[3]
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[3]
Protocol:
-
Cell Seeding: Seed HEK293-mGlu5 cells into 384-well plates and grow to confluence.[3]
-
Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).[3]
-
Washing: Wash the cells with Assay Buffer to remove excess dye.[3]
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.[3]
-
Fluorescence Reading:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a submaximal concentration of L-glutamate (e.g., EC80) into the wells.
-
Immediately measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the intracellular calcium concentration.[3]
-
-
Data Analysis: Normalize the data to the response elicited by glutamate in the absence of this compound. Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.[3]
Selectivity Profile
This compound demonstrates excellent selectivity for mGlu5 over other metabotropic glutamate receptors and a broader panel of GPCRs, kinases, ion channels, and transporters.[6][8] In a screen against all eight mGlu receptors, this compound showed 97% inhibition of mGlu5 at 10 µM, with no significant inhibition observed for mGlu1, 2, 4, 6, 7, and 8.[6] A minor inhibition of mGlu3 (47% at 10 µM) was noted.[6] Against a wider panel of 30 targets, this compound displayed at least 1000-fold selectivity.[6][8]
Conclusion
This compound is a highly potent and selective mGlu5 negative allosteric modulator, making it an invaluable research tool for elucidating the physiological and pathological roles of the mGlu5 receptor. The data and protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in cellular studies and to further explore the therapeutic potential of mGlu5 modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for HTL14242 in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. A key pathological feature is the aggregation of α-synuclein. Current therapies primarily manage symptoms, highlighting the need for disease-modifying treatments. The metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a promising therapeutic target due to its role in modulating glutamatergic signaling, which is dysregulated in Parkinson's disease and contributes to excitotoxicity and neuronal cell death. HTL14242 is a potent and selective negative allosteric modulator (NAM) of mGluR5, offering a potential therapeutic strategy to mitigate these pathological processes.[1] While extensive preclinical data on this compound in PD models is emerging, this document provides a comprehensive guide to its application based on its pharmacological profile and studies of similar mGluR5 NAMs.
This compound: Pharmacological Profile
This compound is an orally active small molecule that selectively binds to an allosteric site on the mGluR5 receptor, modulating its response to glutamate.[1] This mechanism is hypothesized to have neuroprotective effects.[1]
Table 1: In Vitro and In Vivo Pharmacology of this compound
| Parameter | Value | Species | Assay Type |
| pKi | 9.3 | Not Specified | [3H]-M-MPEP Binding Assay |
| pIC50 | 9.2 | Not Specified | Functional Assay |
| Receptor Occupancy | Excellent, dose-dependent | Rat | Ex Vivo Binding |
| Estimated ED50 (oral) | 0.3 mg/kg | Rat | Ex Vivo Binding |
| Cytotoxicity (TC50) | >90 µM | Human (HepG2 cells) | In Vitro Assay |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Route of Administration |
| Oral Bioavailability (F%) | 80% | Dog | Oral |
| Half-life (t1/2) | 6.5 hours | Dog | Oral |
Proposed Mechanism of Action in Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the glutamatergic system in the basal ganglia. mGluR5 is highly expressed in brain regions affected by PD, including the striatum and substantia nigra.[1] Preclinical data suggest that mGluR5 may interact with the cellular prion protein (PrPC) and mediate the toxic effects of α-synuclein aggregates.[1] By negatively modulating mGluR5 activity, this compound is hypothesized to interfere with these pathological processes, reducing excitotoxicity and providing neuroprotection.
Caption: Proposed signaling pathway of this compound in mitigating excitotoxicity.
Experimental Protocols for Animal Models of Parkinson's Disease
The following protocols describe the induction of common neurotoxin-based models of Parkinson's disease in rodents. These models can be utilized to evaluate the therapeutic efficacy of this compound.
6-Hydroxydopamine (6-OHDA) Model in Rats
This model induces a progressive loss of dopaminergic neurons, mimicking aspects of PD pathology.
Materials:
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Protocol:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame. Shave and clean the surgical area on the scalp.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL.
-
Stereotaxic Injection:
-
Perform a midline incision to expose the skull.
-
Identify bregma and lambda for coordinate calibration.
-
Drill a small burr hole over the target injection site (e.g., medial forebrain bundle or substantia nigra).
-
Slowly lower the Hamilton syringe needle to the desired coordinates.
-
Infuse 2-5 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Monitor the animal's recovery, weight, and hydration.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model in Mice
The MPTP model is widely used to study the mechanisms of dopaminergic neurodegeneration.
Materials:
-
MPTP hydrochloride
-
Sterile saline (0.9%)
-
Appropriate safety equipment for handling MPTP (it is a neurotoxin)
Protocol (Subacute Regimen):
-
Animal and Toxin Preparation: Use C57BL/6 mice, which are known to be susceptible to MPTP. Prepare a fresh solution of MPTP in sterile saline.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common subacute dosing regimen is 20-30 mg/kg of MPTP once daily for 5 consecutive days.
-
Post-injection Monitoring: House the animals in a designated and properly ventilated area. Monitor for any adverse reactions. The full extent of the dopaminergic lesion typically develops within 7-21 days after the final injection.
This compound Dosing and Administration Protocol
Based on the oral bioavailability and potent receptor occupancy of this compound, oral gavage is the recommended route of administration for efficacy studies.
Vehicle Preparation: A common vehicle for oral administration of similar compounds is a suspension in 0.5% methylcellulose (B11928114) or a solution in 20% Tween-80. The specific vehicle for this compound should be optimized for solubility and stability.
Dosing Regimen (Proposed):
-
Prophylactic Treatment: Begin daily administration of this compound (e.g., 1, 3, or 10 mg/kg, p.o.) 1-3 days prior to the induction of the Parkinson's model (6-OHDA or MPTP) and continue for the duration of the study.
-
Therapeutic Treatment: Initiate daily administration of this compound after the establishment of the dopaminergic lesion (e.g., 7 days post-6-OHDA surgery or 7-21 days after the last MPTP injection).
Caption: Experimental workflow for evaluating this compound in animal models of PD.
Efficacy Evaluation: Behavioral and Neurochemical Assessments
A battery of tests should be employed to assess both motor and non-motor deficits and the potential therapeutic effects of this compound.
Behavioral Tests
-
Cylinder Test (Forelimb Asymmetry):
-
Place the animal in a transparent cylinder.
-
Videorecord the session for 5-10 minutes.
-
Count the number of times the animal uses its left, right, or both forelimbs for wall exploration.
-
In unilateral 6-OHDA models, an increase in the use of the ipsilateral forelimb is expected, and a therapeutic agent should ameliorate this asymmetry.
-
-
Rotarod Test (Motor Coordination and Balance):
-
Train the animals on the rotarod at a constant or accelerating speed for several days.
-
On the test day, place the animal on the rotating rod and measure the latency to fall.
-
Parkinsonian animals are expected to have a shorter latency to fall, which may be improved by effective treatment.
-
-
Open Field Test (Locomotor Activity):
-
Place the animal in a novel, open arena.
-
Use an automated tracking system to measure total distance traveled, velocity, and time spent in the center versus the periphery over a 10-30 minute period.
-
This test can assess general locomotor activity and anxiety-like behavior.
-
Neurochemical and Histological Analysis
At the end of the study, euthanize the animals and collect brain tissue for further analysis.
-
Striatal Dopamine and Metabolite Levels:
-
Dissect the striata from both hemispheres.
-
Homogenize the tissue and analyze the levels of dopamine, DOPAC, and HVA using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
A successful treatment should preserve or restore striatal dopamine levels.
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Perfuse the animals and fix the brains.
-
Section the brains through the substantia nigra and striatum.
-
Perform immunohistochemistry using an antibody against TH, a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
Neuroprotective effects of this compound would be indicated by a sparing of TH-positive neurons.
-
Logical Framework for this compound Efficacy
The administration of this compound in a Parkinson's disease animal model is expected to engage the mGluR5 target, leading to a reduction in glutamatergic overactivity, which in turn should result in neuroprotection and symptomatic relief.
Caption: Logical relationship of this compound administration to therapeutic outcomes.
Conclusion
This compound represents a promising therapeutic candidate for Parkinson's disease by targeting mGluR5 to modulate glutamate excitotoxicity. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in established rodent models of Parkinson's disease. Careful selection of animal models, dosing regimens, and a comprehensive battery of behavioral and neurochemical outcome measures are crucial for determining the therapeutic potential of this compound.
References
preparing HTL14242 stock solutions for experiments
Application Notes and Protocols for HTL14242
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a member of the Class C G-protein coupled receptor (GPCR) family, mGluR5 is a critical player in modulating excitatory synaptic transmission in the central nervous system.[2] Dysregulation of mGluR5 has been implicated in a variety of neurological and psychiatric disorders, positioning it as a significant target for therapeutic intervention.[2][3] this compound, identified through fragment and structure-based drug design, serves as a valuable pharmacological tool for investigating the function of mGluR5 and as a potential therapeutic agent for conditions such as Parkinson's disease, Fragile X syndrome, anxiety, and depression.[2][4]
These application notes provide comprehensive protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments, along with an overview of its mechanism of action and key experimental methodologies.
Data Presentation
Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | [5] |
| Synonyms | HTL0014242 | [5][6] |
| CAS Number | 1644645-32-8 | [4][5] |
| Molecular Formula | C₁₆H₈ClFN₄ | [4][5] |
| Molecular Weight | 310.71 g/mol | [4][5] |
| Appearance | Crystalline solid, powder | [4] |
| Solubility | Soluble in DMSO (≥ 12.5 mg/mL) | [4][5] |
| pKi | 9.3 | [6][7] |
| pIC₅₀ | 9.2 | [6][7] |
| Cytotoxicity (TC₅₀ in HepG2 cells) | >90 μM | [6][8] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| Stock Solution in DMSO | -80°C | 6 months | [4][6] |
| -20°C | 1 month | [4][6] |
Signaling Pathway of this compound
This compound functions as a negative allosteric modulator of the mGlu5 receptor.[5] Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate, this compound binds to a distinct allosteric site on the receptor.[1] This binding induces a conformational change that diminishes the receptor's response to glutamate.[1][9] The mGlu5 receptor is coupled to Gq/11 proteins.[5] Upon activation by glutamate, it triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5] By negatively modulating this cascade, this compound effectively dampens the downstream signaling initiated by glutamate binding.[5]
Caption: mGlu5 receptor signaling pathway modulated by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (310.71 g/mol ). For 1 mL of a 10 mM solution, 3.107 mg of this compound is needed.[4]
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to the tube. For a 10 mM solution, if 3.107 mg was weighed, add 1 mL of DMSO.[4]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4][9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][6]
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution to a final working concentration in cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.[4]
-
Intermediate Dilution (Recommended): To prevent precipitation, it is advisable to first prepare an intermediate dilution of the stock solution in cell culture medium.[4]
-
Final Dilution: Further dilute the intermediate solution or the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.[4]
-
Example: To prepare a 10 µM working solution in 10 mL of medium from a 10 mM stock:
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = 0.01 mL = 10 µL
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. The final DMSO concentration will be 0.1%.[4]
-
-
-
Mixing: Gently mix the working solution by pipetting up and down.[4]
Caption: Workflow for preparing this compound solutions.[4]
Protocol 3: Preparation of this compound for Oral Administration in In Vivo Experiments
This protocol outlines the preparation of a dosing solution for oral gavage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[10]
-
Prepare Working Solution: It is recommended to prepare the working solution fresh on the day of use.[10][11] A common vehicle for oral administration is a suspension of 10% DMSO in 90% corn oil.[11]
-
Example: To prepare a 1 mg/mL working solution, add 100 µL of a 12.5 mg/mL DMSO stock solution to 900 µL of corn oil.[10]
-
-
Mixing: Thoroughly mix the working solution by vortexing to ensure a uniform suspension.[10]
-
Administration: The final solution can be administered to animals via oral gavage at the appropriate volume to achieve the target dose in mg/kg.[10]
Key Experimental Assays
[³H]-M-MPEP Radioligand Binding Assay
This assay is utilized to determine the binding affinity (Ki) of this compound for the mGlu5 receptor.[2] It is a competition binding assay where the test compound (this compound) competes with a radiolabeled ligand ([³H]-M-MPEP), a known mGluR5 antagonist, for binding to the receptor.[2][12] The amount of radioligand displaced by this compound is measured to determine its inhibitory constant (Ki).[2]
Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an mGlu5 agonist, such as glutamate.[2] This provides a measure of the functional potency (IC₅₀) of this compound.[2] The assay is typically performed in a cell line stably expressing the mGlu5 receptor and loaded with a calcium-sensitive fluorescent dye.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | mGlu5 NAM | Probechem Biochemicals [probechem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Techniques for Assessing HTL14242 Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL14242 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a modulator of a key receptor in the central nervous system, understanding its potential cytotoxic effects is paramount for preclinical safety assessment and continued drug development. These application notes provide a comprehensive overview of standard and advanced methodologies to assess the in vitro cytotoxicity of this compound, with a particular focus on neuronal cell types. The provided protocols are designed to be adaptable to various laboratory settings and cell models.
Mechanism of Action of this compound
This compound functions by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site.[3] This binding event modulates the receptor's conformation, leading to an inhibition of the Gq/G11-mediated signaling cascade.[1][2] Consequently, the activation of phospholipase C (PLC) is reduced, which in turn decreases the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade ultimately results in the attenuation of intracellular calcium release and protein kinase C (PKC) activation.[1][2]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for this compound. This data is crucial for designing relevant cytotoxicity studies, particularly for determining appropriate concentration ranges.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| pKi | 9.3 | [3H]-M-MPEP Binding Assay | [4] |
| pIC50 | 9.2 | Functional Assay | [4] |
| Cytotoxicity (TC50) | >90 µM | HepG2 cells | [3][5] |
Table 2: In Vivo and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral | [4] |
| Half-life (t1/2) | 6.5 hours | Dog | Oral | [4] |
| Bioavailability (F%) | 80% | Dog | Oral | [4] |
Experimental Workflow for Cytotoxicity Assessment
A general workflow for assessing the cytotoxicity of this compound is presented below. This can be adapted based on the specific research question and available resources.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assays
a) MTT Assay for Neuronal Viability
This assay measures the metabolic activity of viable cells.[3]
-
Materials:
-
Primary neuronal cultures or neuronal cell line (e.g., SH-SY5Y) in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
-
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere and differentiate as required.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
At the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
b) Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]
-
Materials:
-
Primary neuronal cultures or neuronal cell line in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Culture medium
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[1]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for the time specified in the kit protocol (usually 15-30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Materials:
-
Neuronal cells treated with this compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
PBS
-
Flow cytometer
-
-
Protocol:
-
Culture and treat neuronal cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9]
-
Materials:
-
Neuronal cells treated with this compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
-
-
Protocol:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash them with PBS.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
-
Materials:
-
Neuronal cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Off-Target Effects and Data Interpretation
While this compound is reported to be highly selective for mGluR5, it is crucial to consider potential off-target effects, which could contribute to any observed cytotoxicity.[12] A screen against a panel of other receptors, kinases, and ion channels can provide a broader understanding of the compound's selectivity.[13] If cytotoxicity is observed at concentrations significantly lower than those required for mGluR5 modulation, off-target effects should be investigated.
When interpreting cytotoxicity data, it is important to correlate the findings from different assays. For example, a decrease in cell viability (MTT assay) coupled with an increase in LDH release and caspase-3 activation would strongly suggest that this compound induces apoptosis at the tested concentrations. Cell cycle analysis can reveal if the compound has cytostatic effects, which may or may not be linked to cytotoxicity.
By employing a multi-faceted approach as outlined in these application notes, researchers can obtain a comprehensive and reliable assessment of the cytotoxic potential of this compound, ensuring a more complete preclinical safety profile.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols: HTL14242 in Functional Genomics Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] Dysregulation of the glutamatergic signaling pathway, particularly through mGluR5, has been implicated in a variety of neurological and psychiatric disorders.[1] This document provides detailed application notes and protocols for the utilization of this compound in functional genomics screens to identify novel drug targets, elucidate mechanisms of drug resistance, and discover synthetic lethal interactions.
Functional genomics screens, such as CRISPR-Cas9 based screens, are powerful tools for systematically interrogating the function of thousands of genes.[2][3][4] When combined with small molecule inhibitors like this compound, these screens can reveal the genetic dependencies of cellular systems in the context of specific pathway inhibition.[2][5] The protocols outlined below provide a framework for conducting genome-wide or targeted CRISPR-Cas9 screens to explore the therapeutic potential of mGluR5 inhibition by this compound.
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of mGluR5, a G protein-coupled receptor (GPCR).[1][6] Unlike orthosteric antagonists that compete with the natural ligand (glutamate) at the binding site, NAMs like this compound bind to a distinct allosteric site on the receptor.[1] This binding induces a conformational change in mGluR5 that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways.[1] Specifically, this compound inhibits the Gq/G11-mediated signaling cascade, leading to a reduction in the activation of phospholipase C (PLC).[1][6] This, in turn, decreases the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately attenuating the release of intracellular calcium and the activation of protein kinase C (PKC).[1][6]
Data Presentation: Pharmacological Properties of this compound
The following tables summarize the key in vitro and in vivo pharmacological data for this compound. This information is crucial for designing effective functional genomics screens, particularly for determining appropriate screening concentrations.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay |
|---|---|---|
| pKi | 9.3 | [3H]-M-MPEP Binding Assay |
| pIC50 | 9.2 | Calcium Mobilization Assay |
| Cytotoxicity (TC50) | >90 µM | HepG2 cells |
Data sourced from MedchemExpress and Probechem Biochemicals.[7][8]
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration |
|---|---|---|---|
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral |
| Half-life (t1/2) | 6.5 hours | Dog | Oral |
| Oral Bioavailability (F%) | 80% | Dog | Oral |
Data sourced from MedchemExpress.[8]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Screening Concentration
Objective: To determine the optimal concentration of this compound for a functional genomics screen (e.g., IC50 or IC80) in the selected cell line.
Materials:
-
Cas9-expressing cell line of interest
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the Cas9-expressing cells in a 96-well plate at a predetermined density to ensure exponential growth for the duration of the assay.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to use a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control.
-
Treatment: Add the diluted this compound or DMSO to the appropriate wells.
-
Incubation: Incubate the plate for a period that is relevant to the planned screen duration (e.g., 7-14 days).
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The screening concentration can then be chosen based on the experimental goals (e.g., a concentration that induces a specific level of growth inhibition).
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
Objective: To identify genes whose loss of function confers resistance or sensitivity to this compound.
Materials:
-
Cas9-expressing cell line
-
Pooled human sgRNA library (e.g., GeCKO v2, TKOv3)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
This compound
-
Genomic DNA extraction kit
-
PCR primers for sgRNA library amplification
-
Next-generation sequencing (NGS) platform
Workflow Diagram:
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library, a packaging plasmid, and an envelope plasmid to produce lentiviral particles.
-
Cell Transduction: Transduce the Cas9-expressing target cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.[9]
-
Antibiotic Selection: Two days post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
T0 Sample Collection: After selection is complete, harvest a representative population of cells as the T0 reference sample.[9]
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with the predetermined concentration of this compound. Maintain cell coverage of at least 500 cells per sgRNA throughout the screen.[9]
-
Cell Culture and Passaging: Passage the cells every 2-3 days, reseeding at the required density to maintain coverage and drug concentration. The screen should be carried out for a sufficient duration to allow for the selection of resistant or sensitive populations (typically 14-21 days).
-
Genomic DNA Extraction: At the end of the screen, harvest cell pellets from both the control and treatment groups. Extract genomic DNA using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second adds Illumina sequencing adapters and barcodes.[9]
-
Next-Generation Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
-
Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the final cell populations compared to the T0 population. Identify genes that are significantly enriched (resistance hits) or depleted (sensitivity hits) in the this compound-treated group relative to the control group.
Hypothetical Data Presentation
The following tables represent the type of data that would be generated from a CRISPR screen with this compound.
Table 3: Hypothetical Top 5 Resistance Hits from a Genome-Wide Screen
| Gene Symbol | sgRNA Count (Treated) | sgRNA Count (Control) | Log2 Fold Change | p-value |
|---|---|---|---|---|
| GENE_A | 5432 | 1234 | 2.14 | 1.2e-8 |
| GENE_B | 4876 | 1102 | 2.11 | 3.5e-8 |
| GENE_C | 4567 | 1056 | 2.08 | 7.8e-8 |
| GENE_D | 4210 | 987 | 2.06 | 1.1e-7 |
| GENE_E | 3987 | 912 | 2.03 | 2.3e-7 |
Table 4: Hypothetical Top 5 Sensitivity Hits from a Genome-Wide Screen
| Gene Symbol | sgRNA Count (Treated) | sgRNA Count (Control) | Log2 Fold Change | p-value |
|---|---|---|---|---|
| GENE_X | 234 | 4321 | -2.15 | 2.1e-8 |
| GENE_Y | 287 | 4109 | -2.12 | 4.6e-8 |
| GENE_Z | 312 | 3987 | -2.09 | 8.9e-8 |
| GENE_W | 356 | 3876 | -2.07 | 1.5e-7 |
| GENE_V | 398 | 3765 | -2.04 | 3.1e-7 |
Logical Relationship Diagram
Conclusion
The application of this compound in functional genomics screens provides a robust platform for identifying novel therapeutic targets and understanding the genetic basis of sensitivity and resistance to mGluR5 inhibition. The protocols and data presented here offer a comprehensive guide for researchers to design and execute these powerful experiments, ultimately accelerating the development of new therapies for disorders involving the glutamatergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 4. A new era in functional genomics screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting inconsistent HTL14242 functional assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during HTL14242 functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect the functional assay?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] Unlike orthosteric antagonists that directly block the glutamate binding site, this compound binds to a distinct allosteric site on the receptor. This binding induces a conformational change that reduces the receptor's affinity for glutamate and/or its ability to activate downstream signaling pathways. In a functional assay, this will manifest as an inhibition of the glutamate-induced response, such as intracellular calcium mobilization.
Q2: Which cell lines are recommended for this compound functional assays?
HEK293 and CHO cells stably expressing the human or rat mGlu5 receptor are commonly used for this compound functional assays.[1][2] It is crucial to use authenticated, low-passage cell lines to ensure consistency, as high passage numbers can lead to genetic drift and altered cellular responses.
Q3: What are the key quality control parameters to consider for a robust this compound functional assay?
Key quality control parameters include:
-
Z'-factor: This statistical parameter assesses the signal-to-noise ratio and the suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Signal-to-Background (S/B) Ratio: This ratio of the signal from the positive control (e.g., agonist alone) to the negative control (e.g., vehicle) indicates the dynamic range of the assay.
-
Coefficient of Variation (%CV): This measures the variability of replicate wells and should ideally be below 15%.
Q4: How can I minimize the "edge effect" in my microplate-based this compound assay?
The edge effect, where wells on the periphery of the plate behave differently, is often caused by increased evaporation.[3] To mitigate this:
-
Fill the outer wells with sterile water, media, or PBS without cells to create a humidity barrier.[3]
-
Use specialized low-evaporation lids.[3]
-
Allow newly seeded plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell settling.[4]
-
Randomize the plate layout to distribute any positional bias.[3]
Troubleshooting Guide for Inconsistent this compound Functional Assay Results
This guide addresses common issues that can lead to inconsistent results in your this compound functional assays, categorized by the type of assay.
Calcium Mobilization Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution is a major source of variability. | - Ensure a single-cell suspension before plating by gentle pipetting. - Mix the cell suspension between pipetting steps. - Allow the plate to sit at room temperature for 20-30 minutes before incubation for even settling.[4] |
| Pipetting errors: Inaccurate volumes of compounds or reagents. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| Edge effects: Evaporation in outer wells. | - Fill outer wells with sterile media or PBS. - Use low-evaporation lids.[3] | |
| Low signal-to-background ratio | Suboptimal agonist concentration: The agonist concentration may be too high or too low. | - Perform an agonist concentration-response curve to determine the EC50 and EC80 values. For NAM assays, an agonist concentration at or near the EC80 is typically used. |
| Low receptor expression: Insufficient mGlu5 receptor expression on the cell surface. | - Use a lower passage number of cells. - Confirm receptor expression using techniques like qPCR or Western blot. | |
| Dye loading issues: Inefficient loading or leakage of the calcium-sensitive dye. | - Optimize dye concentration and incubation time. - Ensure the use of a dispersing agent like Pluronic F-127 to aid dye loading.[2] | |
| Inconsistent dose-response curves | Compound precipitation: this compound or other compounds may not be fully dissolved. | - Ensure complete solubilization of compounds in the appropriate solvent (e.g., DMSO). - Check for precipitation in stock solutions and dilutions. |
| Reagent degradation: Instability of this compound, agonist, or other reagents. | - Prepare fresh dilutions of compounds for each experiment. - Store stock solutions at the recommended temperature and protect from light. | |
| Instrument settings: Suboptimal fluorescence reader settings. | - Optimize the excitation and emission wavelengths for the specific calcium indicator dye used (e.g., Fluo-4 AM). - Adjust the detector gain or sensitivity to ensure the signal is within the linear range of the instrument. |
Radioligand Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High non-specific binding | Excess radioligand concentration: Too much [3H]-M-MPEP can lead to binding to non-receptor sites. | - Use a radioligand concentration at or below its Kd value. |
| Hydrophobic interactions: The radioligand or test compound may bind non-specifically to filters or plasticware. | - Include a carrier protein like BSA in the assay buffer. - Pre-soak filters in a solution containing a blocking agent. | |
| Insufficient washing: Failure to remove all unbound radioligand. | - Increase the number and/or volume of wash steps with ice-cold wash buffer. | |
| Low specific binding | Low receptor density: Insufficient amount of mGlu5 receptor in the membrane preparation. | - Increase the amount of membrane protein per well. - Use cells with higher receptor expression. |
| Degraded radioligand: Loss of radioactivity or binding affinity over time. | - Use a fresh batch of radioligand and check its specific activity. - Store the radioligand according to the manufacturer's instructions. | |
| Incorrect incubation time: Assay has not reached equilibrium. | - Perform a time-course experiment to determine the optimal incubation time for binding to reach equilibrium. | |
| High variability between replicates | Inconsistent membrane preparation: Variability in the protein concentration of membrane aliquots. | - Ensure thorough homogenization of the membrane preparation before aliquoting. - Perform a protein concentration assay on each batch of membranes. |
| Filtration issues: Incomplete or inconsistent filtration. | - Ensure the vacuum is applied evenly across the filter plate. - Check for clogged filters. |
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for Functional Assays
| Cell Line | 96-well Plate (cells/well) | 384-well Plate (cells/well) |
| HEK293 | 30,000 - 60,000[5] | 20,000 - 60,000[5] |
| CHO | 10,000 - 40,000[5] | 5,000 - 30,000[5] |
Note: Optimal seeding density should be determined empirically for each cell line and assay condition to ensure cells are in the exponential growth phase at the time of the assay.
Table 2: Key Parameters for this compound Assays
| Parameter | Typical Value/Range | Assay Type |
| This compound pKi | 9.3[2] | [3H]-M-MPEP Binding Assay |
| This compound pIC50 | 9.2[2] | Functional Assay |
| [3H]-M-MPEP Concentration | ~2-5 nM (at Kd)[1] | Radioligand Binding Assay |
| This compound Concentration Range | 10 pM to 100 µM[1] | Radioligand Binding Assay |
| Agonist (Glutamate) Concentration | EC80 | Calcium Mobilization Assay |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Plating:
-
Culture HEK293 cells stably expressing the human mGlu5 receptor to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium to the desired concentration (see Table 1).
-
Seed cells into a black-walled, clear-bottom 96-well or 384-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a dispersing agent (e.g., Pluronic F-127) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[2]
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C in the dark.
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a submaximal concentration (e.g., EC80) of glutamate into the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.[2]
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: [3H]-M-MPEP Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the mGlu5 receptor to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation.[1]
-
-
Binding Assay:
-
In a 96-well filter plate, add assay buffer, a fixed concentration of [3H]-M-MPEP (at its Kd), and varying concentrations of this compound.[2]
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a saturating concentration of unlabeled M-MPEP.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[2]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[2]
-
Visualizations
Caption: mGlu5 receptor signaling pathway modulated by this compound.
Caption: Troubleshooting workflow for inconsistent functional assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. beckman.com [beckman.com]
- 4. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 5: [Suggested densities for AV12, CHO, and HEK293 cell lines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing HTL14242 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), in in vitro experiments.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a negative allosteric modulator (NAM) of the mGlu5 receptor.[1][3][4] It binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site).[4][5] This binding event induces a conformational change in the mGlu5 receptor, which reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways.[3] The canonical signaling pathway of mGlu5 involves coupling to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4] IP3 then triggers the release of intracellular calcium.[1][4] By inhibiting the initial activation of mGluR5, this compound effectively dampens this entire downstream signaling cascade.[4]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific endpoint being measured. However, based on its high in vitro potency, a starting concentration range of 1 nM to 1 µM is recommended for most cellular assays.[6] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of at least 12.5 mg/mL.[1][7] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[8][9] For experiments, the DMSO stock solution can be further diluted into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound selective for the mGlu5 receptor?
This compound is a highly selective mGlu5 NAM.[5] It has demonstrated at least 1000-fold selectivity against a panel of other G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[5] While a minor inhibition of the mGlu3 receptor (47% inhibition at 10 µM) has been observed at high concentrations, its selectivity for mGlu5 is considered excellent under typical experimental conditions.[5]
Q5: What are the potential off-target effects of this compound?
While this compound is highly selective, using excessively high concentrations can increase the risk of off-target effects.[5][10] It is inactive at the hERG ion channel and shows low cytotoxicity, with a TC50 of >90 µM in HepG2 cells.[4][7][8] To minimize the potential for off-target effects, it is crucial to use the lowest effective concentration determined from a dose-response experiment.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or reduced effect of this compound | Cell Health and Receptor Expression: Cells may be unhealthy or have low expression levels of the mGlu5 receptor. | Ensure cells are healthy and within a low passage number. Confirm mGlu5 receptor expression using a positive control with a known mGlu5 agonist.[5] |
| Incorrect Compound Concentration: Errors in weighing, dilution, or pipetting can lead to an incorrect final concentration. | Prepare fresh dilutions from a validated stock solution for each experiment. Calibrate pipettes regularly and use proper pipetting techniques.[5] | |
| Compound Degradation: Improper storage or handling of this compound can lead to its degradation. | Store the stock solution in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[8][9] Prepare fresh working solutions for each experiment. | |
| Assay Variability: Inconsistent incubation times or other procedural variations can affect the results. | Standardize all incubation times and experimental procedures.[5] | |
| High background or inconsistent results | DMSO Effects: High concentrations of DMSO can be toxic to cells and interfere with the assay. | Ensure the final DMSO concentration in the culture medium is kept to a minimum (ideally ≤ 0.1%). Run a vehicle control with the same concentration of DMSO. |
| Compound Precipitation: this compound may precipitate out of solution, especially at high concentrations or in aqueous buffers. | Visually inspect your working solutions for any signs of precipitation. If necessary, sonication may be used to aid dissolution in DMSO.[5] When diluting into aqueous media, do so gradually and mix well. | |
| Unexpected cellular response | Off-Target Effects: Although highly selective, off-target effects can occur at high concentrations. | Perform a dose-response curve to identify the optimal concentration range. If unexpected effects are observed, consider potential interactions with other signaling pathways.[5] |
Quantitative Data Summary
Table 1: In Vitro Pharmacological Properties of this compound
| Parameter | Value | Assay | Reference |
| pKi | 9.3 | [3H]-M-MPEP Binding Assay | [2][7] |
| pIC50 | 9.2 | Functional Assay | [2][7] |
| Cytotoxicity (TC50) | >90 µM | HepG2 cells | [4][7][8] |
| hERG Inhibition | Inactive | In Vitro Assay | [4] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range |
| Calcium Mobilization Assay | HEK293 cells expressing mGlu5 | 1 nM - 10 µM |
| Radioligand Binding Assay | Membranes from cells expressing mGlu5 | 0.1 nM - 1 µM |
| IP-1 Accumulation Assay | Cells expressing mGlu5 | 1 nM - 10 µM |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]-M-MPEP.[12]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human mGlu5 receptor.[2]
-
[3H]-M-MPEP (radiolabeled allosteric modulator).[2]
-
This compound
-
Assay Buffer (e.g., Tris-HCl with MgCl2 and CaCl2).[2]
-
Wash Buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-M-MPEP, and the varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled mGlu5 NAM).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.[2]
In Vitro Functional Assay: Calcium Mobilization
This assay measures the functional potency (IC50) of this compound by quantifying its ability to inhibit the increase in intracellular calcium induced by an mGlu5 agonist.[4]
Materials:
-
HEK293 cells stably expressing the rat mGlu5 receptor.[4]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[4]
-
mGlu5 agonist (e.g., Glutamate or Quisqualate).[2]
-
This compound
-
Fluorescence plate reader
Protocol:
-
Seed the HEK293-mGlu5 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the mGlu5 receptor with an agonist at a concentration that elicits a submaximal response (e.g., EC80).[2]
-
Measure the resulting increase in intracellular calcium using a fluorescence plate reader.
-
Determine the IC50 value by plotting the inhibition of the calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.[2]
Mandatory Visualizations
Caption: Signaling pathway of the mGlu5 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for a calcium mobilization assay to determine this compound potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
why am I seeing variable IC50 values for HTL14242
Here is a detailed technical support guide to help you understand and troubleshoot variable IC50 values for HTL14242.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the variability of IC50 values for this compound, a negative allosteric modulator of mGlu5.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable IC50 values for this compound in my experiments?
Variability in IC50 values for this compound, while a potent and selective compound, can arise from multiple experimental factors. An IC50 value is not an absolute constant but is highly dependent on the specific context of the assay.[1] Even minor differences in protocol can lead to significant variations in the measured potency.[2][3]
Key sources of variability include:
-
Assay System: The choice of cell line, its passage number, and receptor expression levels can significantly impact results.[4]
-
Experimental Conditions: Factors such as cell seeding density, incubation time, and serum concentration in the media can alter cellular response to the compound.[2][5]
-
Assay Type: Different functional assays (e.g., calcium flux vs. IP1 accumulation) measure different points in the signaling cascade and can yield different potency values. Similarly, binding assays (which determine Ki) measure affinity, not functional inhibition, and these values can differ from functional IC50s.[6]
-
Reagent and Compound Handling: The concentration of the agonist used to stimulate the receptor in functional assays is critical.[7] Additionally, the solubility and stability of this compound in your specific assay medium, as well as the purity of your DMSO stock, can affect the active concentration.[5]
-
Data Analysis: The method used for curve fitting and the specific parameters chosen for calculation can also introduce variability.[8]
Q2: What are the published potency values for this compound?
This compound is characterized by high affinity and potency for the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[9] Published data consistently reports values in the high nanomolar to low picomolar range. For easier comparison across studies, these values are often expressed as the negative logarithm (pKi and pIC50). A higher value indicates greater affinity or potency.
Summary of Published this compound Potency Data
| Parameter | Value | Assay Type | Notes |
| pKi | 9.3 | Radioligand Binding Assay ([3H]-M-MPEP) | Measures binding affinity to the mGlu5 receptor.[10][11] |
| pIC50 | 9.2 | Functional Assay | Measures the potency of functional inhibition.[4][10][12] |
| TC50 | >90 µM | Cytotoxicity Assay (HepG2 cells) | Indicates low cytotoxicity at high concentrations.[10][13] |
Data sourced from multiple references.[4][10][14][15]
Q3: What is the mechanism of action for this compound?
This compound is a negative allosteric modulator (NAM) of the mGlu5 receptor.[9][16] Unlike competitive antagonists that block the glutamate binding (orthosteric) site directly, this compound binds to a distinct, separate site on the receptor known as an allosteric site.[15] This binding event induces a conformational change in the receptor that reduces its response to glutamate.[9]
The mGlu5 receptor is a Gq-protein coupled receptor (GPCR).[16] Its activation by glutamate initiates a downstream signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+).[9] As a NAM, this compound dampens this entire signaling pathway by reducing the efficacy of glutamate.[9][16]
Troubleshooting Guide for Inconsistent IC50 Values
This section provides a systematic approach to identifying the source of variability in your this compound experiments.
Q: My IC50 value is significantly different from published data. What should I check first?
When your experimental results deviate from the expected range (pIC50 ≈ 9.2), it is crucial to review your entire experimental workflow. A logical troubleshooting process can help isolate the issue.
Q: Could my cell line be the source of variability?
Yes, the biological system is a primary source of variation.[4]
-
Cell Line Authenticity and Health: Ensure your cell line (e.g., HEK293, CHO) is authentic and not contaminated. Cells should be healthy and within a consistent, low passage number range, as receptor expression can change over time.
-
Receptor Expression Levels: The level of mGlu5 expression can affect the magnitude of the response and, consequently, the IC50 value. If you are using a transiently transfected system, transfection efficiency is a major variable. For stable cell lines, confirm that expression levels have not drifted.
-
Cell Seeding Density: Both overly confluent and sparse cell cultures can respond differently to drug treatment.[5] It is critical to optimize and standardize the cell seeding density for your assay plates.
Q: How critical are the assay conditions for a functional assay (e.g., calcium flux)?
Functional assay conditions are extremely critical, especially for an allosteric modulator like this compound.
-
Agonist Concentration: The IC50 of a NAM is highly dependent on the concentration of the orthosteric agonist (e.g., glutamate) used for stimulation. A higher agonist concentration will typically require a higher concentration of the NAM to achieve 50% inhibition, shifting the IC50 value. It is standard practice to use an agonist concentration that produces about 80% of the maximal response (EC80).[14]
-
Incubation Time: The duration of treatment with this compound before agonist stimulation, and the timing of the fluorescence reading after stimulation, must be standardized.[4][5]
-
Compound Solubility: Ensure this compound is fully dissolved in the final assay buffer. Precipitation will lead to an inaccurate assessment of the true concentration and a less potent apparent IC50. The final concentration of DMSO should typically be kept at or below 0.1% to avoid solvent-induced effects.[5]
Q: My dose-response curve does not look sigmoidal. What could be the issue?
A non-sigmoidal or poorly defined dose-response curve can result from several issues.[17]
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or is completely outside the dynamic range of the compound. Test a wider range of concentrations, typically spanning several log units (e.g., from 1 pM to 10 µM).
-
Compound Instability or Cytotoxicity: At very high concentrations, some compounds may become insoluble or exhibit off-target cytotoxicity, leading to a "hook" effect or a curve that does not plateau.[13]
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Run proper controls, including wells with the compound but without cells, to check for interference.
-
Data Normalization: Ensure your data is correctly normalized. The "bottom" of your curve should be normalized to a positive control (e.g., a known mGlu5 antagonist), and the "top" should be normalized to the vehicle control (e.g., 0.1% DMSO).
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. Specific parameters should be optimized for your laboratory and cell system.
Radioligand Binding Assay ([3H]-M-MPEP)
This competitive binding assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled mGlu5 NAM ([3H]-M-MPEP).[15][18]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGlu5 receptor (e.g., HEK293 or CHO cells).[12]
-
Assay Setup: In a 96-well plate, combine the cell membranes (~20 µg protein/well), a fixed concentration of [3H]-M-MPEP (typically near its Kd, ~2 nM), and varying concentrations of this compound.[12][18]
-
Controls:
-
Total Binding: Membranes + [3H]-M-MPEP + vehicle.
-
Non-specific Binding: Membranes + [3H]-M-MPEP + a high concentration of a non-labeled antagonist (e.g., 10 µM MPEP).[18]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[15][18]
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Calcium Flux Functional Assay
This assay measures the functional potency (IC50) of this compound by quantifying its ability to inhibit the increase in intracellular calcium triggered by an mGlu5 agonist.[14][15]
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the mGlu5 receptor in 96-well, black-walled, clear-bottom plates and culture overnight.[4]
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol.[4]
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the receptor.[4]
-
Agonist Stimulation & Signal Detection: Use a fluorescence plate reader equipped with an automated injector to add a solution of an mGlu5 agonist (at an EC80 concentration) to the wells. Measure the fluorescence intensity kinetically, both before and immediately after agonist addition.[4][14]
-
Data Analysis: The inhibitory effect of this compound is measured as the reduction in the peak fluorescence signal caused by the agonist. Normalize the data to controls (vehicle for 0% inhibition, a maximal inhibitor concentration for 100% inhibition). Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[4]
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
addressing HTL14242 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with HTL14242 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I have just received this compound, and it is not dissolving in my aqueous buffer (e.g., PBS, HEPES). What should I do first?
A1: this compound is a hydrophobic molecule with low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound.[2][3][4] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough not to affect the biological system, typically below 0.5% v/v.[1][5]
Q2: What is the maximum recommended concentration for a DMSO stock solution of this compound?
A2: Product datasheets suggest that this compound is soluble in DMSO at concentrations up to 12.5 mg/mL (approximately 40.23 mM).[2][6] Another source suggests a solubility of 10 mM in DMSO.[3] Achieving the higher concentration may require sonication.[2][6] It is always best practice to start with a concentration you can fully dissolve and then adjust if necessary.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I prevent this?
A3: This common issue is known as "precipitation upon dilution."[1] It occurs because the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium. As the DMSO is diluted, it can no longer keep the hydrophobic compound dissolved.[1]
To prevent this, you can try the following:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. First, create an intermediate dilution of the DMSO stock in your pre-warmed (37°C) cell culture medium or buffer.[7] Then, add this intermediate solution to the final volume of the medium while gently vortexing.[7]
-
Lower the Final Concentration: The simplest solution may be to lower the final working concentration of this compound in your experiment.[5]
-
Optimize Final DMSO Concentration: While keeping the final DMSO concentration low is important (ideally <0.1% to avoid off-target effects), a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility and is often tolerated in cell-based assays.[5][7] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
A4: Yes, the pH of the buffer can significantly affect the solubility of compounds with ionizable groups.[1] this compound contains nitrogen atoms in its pyridine (B92270) and pyrimidine (B1678525) rings, which are basic. At a lower pH (below their pKa), these groups can become protonated, increasing the molecule's polarity and potentially its aqueous solubility. It may be beneficial to test the solubility of this compound in a series of buffers with varying pH values, keeping in mind the pH compatibility of your experimental system.[1]
Q5: Are there any other methods to improve the solubility of this compound in my final assay medium?
A5: If adjusting concentration and DMSO percentage is not sufficient, you can explore using co-solvents or solubilizing excipients.[1]
-
Co-Solvent Systems: Prepare stock solutions in mixtures of solvents, such as DMSO/ethanol or DMSO/PEG400, and test their compatibility with your assay.[1]
-
Solubilizing Excipients: Additives like surfactants (e.g., Tween® 80) or cyclodextrins can encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties and Solubility
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | [8] |
| Molecular Formula | C₁₆H₈ClFN₄ | [3][8] |
| Molecular Weight | 310.71 g/mol | [6][8] |
| Solubility in DMSO | 12.5 mg/mL (40.23 mM); requires sonication | [2][6] |
| In Vivo Formulation | 10% DMSO >> 90% corn oil |[6] |
Table 2: In Vitro and In Vivo Pharmacological Data
| Parameter | Value | Species/Assay | Administration | Source |
|---|---|---|---|---|
| pKi | 9.3 | [3H]-M-MPEP Binding Assay | N/A | [2][9] |
| pIC₅₀ | 9.2 | Calcium Mobilization Assay | N/A | [2][9] |
| TC₅₀ (Cytotoxicity) | >90 µM | HepG2 cells | N/A | [2][6] |
| ED₅₀ (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral | [2][9] |
| Receptor Occupancy | 80% at 3 mg/kg | Rat | Oral | [3][9] |
| Half-life (t₁/₂) | 6.5 hours | Dog | Oral | [2][9] |
| AUCinf | 3946 ng/h/mL | Dog | Oral | [2][9] |
| Oral Bioavailability (F%) | 80% | Dog | Oral |[2][9] |
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Issue: Persistent Precipitation or Insolubility in Final Assay Medium
Caption: Troubleshooting workflow for addressing this compound insolubility.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all solid is at the bottom.[5]
-
Calculate the volume of DMSO required to achieve the desired concentration (e.g., for a 10 mM stock, add 321.84 µL of DMSO to 1 mg of this compound).[6]
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.[2][6]
-
Visually inspect the solution to ensure no particulates remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store appropriately. For long-term storage (months), -80°C is recommended; for short-term (weeks), -20°C is suitable.[2][4]
Protocol 2: Calcium Mobilization Functional Assay
Objective: To determine the functional potency (IC₅₀) of this compound by measuring its inhibition of glutamate-induced intracellular calcium mobilization.[9][10]
Materials:
-
HEK293 cells stably expressing the human or rat mGluR5 receptor.[9][10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[10]
-
Agonist: L-Glutamate.[10]
-
Test Compound: this compound serially diluted from a DMSO stock.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[10]
Procedure:
-
Cell Plating: Seed the mGluR5-expressing HEK293 cells into 384-well microplates and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's protocol.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add these dilutions to the cell plate and pre-incubate for a specified time.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Inject a concentration of L-Glutamate that elicits a submaximal response (e.g., EC₈₀).[9]
-
Data Acquisition: Measure the resulting increase in intracellular calcium by monitoring fluorescence over time.
-
Data Analysis: Plot the inhibition of the calcium response against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
Mechanism of Action and Signaling Pathway
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[8][11] It does not bind to the glutamate binding site (orthosteric site) but to a distinct allosteric site on the receptor.[11] This binding induces a conformational change that reduces the receptor's ability to be activated by glutamate, thereby dampening its downstream signaling cascade.[11]
The canonical mGluR5 signaling pathway involves its coupling to Gq/G₁₁ proteins.[8] Upon activation by glutamate, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8][11] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][11] By inhibiting this pathway, this compound reduces excessive glutamatergic neurotransmission.[11]
Caption: Allosteric inhibition of the mGluR5 signaling cascade by this compound.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGlu5 NAM | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: HTL14242 Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling HTL14242 to prevent its degradation in solution. Following these protocols and troubleshooting tips will help ensure the stability and integrity of the compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity or I'm seeing inconsistent results. What are the likely causes?
Loss of activity is a common indicator of compound degradation. Several factors can contribute to the instability of this compound in solution:
-
Improper Storage: Storing solutions at inappropriate temperatures or for extended periods beyond the recommended guidelines can lead to accelerated degradation.[1][2][3] Stock solutions should be stored at -80°C for long-term stability.[1][2]
-
Light Exposure: Like many complex organic molecules, this compound may be sensitive to light. Exposure to UV or ambient light can induce photochemical degradation.[3][4] It is recommended to store solutions in the dark, for example, by using amber vials or wrapping containers in foil.[3][5]
-
Oxidation: The compound may be susceptible to oxidation when exposed to air.[3] While this compound is reported to be stable in rat plasma, this doesn't preclude oxidation under other conditions.[1][6][7]
-
pH of Aqueous Solutions: The stability of small molecules can be highly dependent on the pH of the medium.[3][4][8] Although specific hydrolysis data for this compound is not available, significant deviations from a neutral pH in aqueous buffers could promote degradation.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture into DMSO stock solutions, as DMSO is hygroscopic.[8] This can dilute the stock and potentially accelerate degradation or cause precipitation.[3]
Q2: What is the best way to prepare and store a stock solution of this compound?
To ensure maximum stability, prepare a high-concentration stock solution in 100% DMSO and store it in aliquots at -80°C.[1][2][9] This minimizes the need for repeated freeze-thaw cycles and protects the compound from degradation.[3]
Q3: I'm observing precipitation when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue due to the low aqueous solubility of this compound.[2] Here are some troubleshooting steps:
-
Use an Intermediate Dilution Step: To prevent the compound from crashing out of solution, first, dilute the concentrated DMSO stock into your cell culture medium or buffer to an intermediate concentration before making the final dilution.[2]
-
Ensure Final DMSO Concentration is Sufficient: A final DMSO concentration of up to 0.5% is often required to maintain the solubility of hydrophobic compounds and is generally tolerated in cell-based assays.[8] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]
-
Decrease the Final Compound Concentration: You may be exceeding the solubility limit of this compound in your aqueous medium. Try working at a lower final concentration.[8]
-
Mix Thoroughly: After diluting, mix the solution gently but thoroughly by pipetting or vortexing to ensure it is fully dissolved.[2]
Q4: How can I minimize the degradation of this compound in my cell culture medium during a long-term experiment (e.g., >24 hours)?
For long-term experiments, compound stability in the culture medium at 37°C is a critical factor.
-
Perform a Stability Check: If you suspect degradation, you can perform a time-course experiment. Incubate this compound in your specific cell culture medium at 37°C and measure its concentration at different time points (e.g., 0, 8, 24, 48 hours) using an analytical method like HPLC-MS.[10]
-
Replenish the Compound: If stability is found to be an issue, consider replacing the medium with a freshly prepared solution of this compound at regular intervals during the experiment.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
It is strongly advised to avoid repeated freeze-thaw cycles.[3][11] DMSO is hygroscopic and can absorb water from the air each time the vial is opened, which can compromise the long-term stability of the compound.[8] The best practice is to aliquot the stock solution into single-use volumes after preparation and before freezing.[10]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | [2][12] |
| Solid Powder | 4°C | Up to 2 years | [2][12] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [1][2][9][12][13] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1][2][5][12] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥ 12.5 mg/mL (~40.23 mM) | Ultrasonic treatment may be required to fully dissolve. | [2][12] |
| 10% DMSO in Corn Oil | ≥ 1.25 mg/mL (~4.02 mM) | Used for in vivo oral administration. | [1][12] |
| Aqueous Solutions | Sparingly soluble | Prone to precipitation without a co-solvent like DMSO. | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound powder (CAS: 1644645-32-8)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weigh this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.107 mg of this compound (MW = 310.71 g/mol ).[2]
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming or sonication can be used to aid dissolution.[2][14] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots in tightly sealed, clearly labeled amber vials or polypropylene (B1209903) tubes.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months).[1][2][9]
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium while avoiding precipitation.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound DMSO stock from the -80°C freezer and allow it to thaw completely at room temperature.[2]
-
Prepare Final Medium: Pre-warm the required volume of cell culture medium or buffer to the appropriate temperature for your experiment (e.g., 37°C).
-
Perform Dilution: Directly add the required volume of the DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium, not the other way around, and to mix immediately.
-
Example Dilution: To prepare a 10 µM working solution in 10 mL of medium from a 10 mM stock:
-
-
Mix Gently: Mix the final working solution by gently pipetting up and down or inverting the tube. Do not vortex vigorously as this can cause foaming in protein-containing media.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: Workflow for preparing stable this compound solutions.
Caption: A logical flowchart for troubleshooting this compound instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | mGlu5 NAM | Probechem Biochemicals [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. This compound|1644645-32-8|COA [dcchemicals.com]
- 14. benchchem.com [benchchem.com]
Navigating Unexpected Outcomes in HTL14242 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for interpreting and troubleshooting unexpected outcomes in experiments involving HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Below you will find frequently asked questions, detailed troubleshooting guides, comprehensive experimental protocols, and key quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] It functions by binding to a site on the receptor that is distinct from the binding site of the endogenous agonist, glutamate.[2][3] This allosteric binding induces a conformational change in the mGlu5 receptor, which in turn reduces the receptor's affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.[4] Consequently, this compound dampens the Gq/G11 protein-coupled signaling cascade, leading to decreased activation of phospholipase C (PLC), reduced production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, attenuated release of intracellular calcium.[1][4]
Q2: What are the recommended storage and dissolution protocols for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to several years.[2][5] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2][5][6] Stock solutions can be stored at -80°C for up to six months.[2][7]
-
For in vitro experiments: this compound can be dissolved in DMSO.[2] Sonication may be required to achieve complete dissolution.[2] A stock solution of up to 12.5 mg/mL in DMSO is achievable.[2][8] It is advisable to use fresh, unopened DMSO as it can be hygroscopic, which may negatively impact solubility.[2]
-
For in vivo experiments: A common vehicle for oral administration is a suspension in 10% DMSO and 90% corn oil.[2] To prepare, the DMSO stock solution should be added to the corn oil and mixed thoroughly.[2] It is recommended to prepare this solution fresh on the day of the experiment.[2]
Q3: How selective is this compound for the mGlu5 receptor?
A3: this compound is reported to be a highly selective mGlu5 NAM.[2][9] It has demonstrated at least 1000-fold selectivity against a panel of other GPCRs, kinases, ion channels, and transporters.[9][10] While a minor degree of inhibition (47% at 10 µM) was observed for the mGlu3 receptor at high concentrations, its selectivity for mGlu5 is considered excellent under typical experimental conditions.[9][10]
Troubleshooting Unexpected Experimental Outcomes
This section addresses common unexpected outcomes encountered during this compound experiments and provides systematic troubleshooting strategies.
Unexpected Outcome 1: Reduced or No Potency of this compound in in vitro Assays
If you observe a weaker than expected or complete lack of effect in assays such as calcium flux or IP-1 accumulation, consider the following potential causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Use a fresh aliquot of the this compound stock solution. Ensure that proper storage conditions have been consistently maintained.[11] |
| Solubility Issues | Visually inspect the treatment media for any signs of precipitation. If precipitation is observed, prepare fresh dilutions and consider using a lower top concentration.[11] Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells.[11] |
| Cell Health and Receptor Expression | Monitor cell morphology and viability to ensure the cells are healthy and not overgrown. Confirm that the cell line expresses functional mGlu5 receptors.[2][11] Perform a positive control experiment with a known mGlu5 agonist to verify receptor functionality.[2] |
| Assay Conditions | Optimize assay parameters, including incubation times, cell density, and agonist concentration.[11] Use an agonist concentration that elicits a submaximal response (e.g., EC80) for competitive NAM assays.[12] |
Unexpected Outcome 2: Inconsistent or Non-Reproducible Results
Variability between experiments can be a significant challenge. The following table outlines potential sources of inconsistency and how to address them:
| Possible Cause | Troubleshooting Steps |
| Variability in Solution Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment.[2] Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Pipetting Errors | Regularly calibrate pipettes and use proper pipetting techniques to ensure the accuracy and consistency of compound concentrations.[2][11] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression levels and signaling pathway components can change with excessive passaging.[2] |
| Inconsistent Incubation Times | Strictly standardize all incubation times for both the agonist and this compound application.[2] |
| Plate Edge Effects | Avoid using the outer wells of microplates, which are more susceptible to evaporation. Alternatively, fill the outer wells with sterile phosphate-buffered saline (PBS) to maintain humidity.[11] |
Unexpected Outcome 3: Potential Off-Target Effects
While this compound is highly selective, observing unexpected biological effects is possible, particularly at high concentrations.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Using excessively high concentrations can increase the likelihood of off-target pharmacology.[2] Conduct thorough dose-response experiments to identify the optimal concentration range that elicits the desired on-target effect without engaging off-targets.[2] |
| Interaction with Other Signaling Pathways | If unexpected physiological responses are observed, consider the possibility of interactions with other signaling pathways and consult relevant scientific literature.[2] |
| In Vivo Confounding Behavioral Effects | High doses of mGlu5 NAMs can potentially induce behavioral changes.[2] It is crucial to carefully observe animals for any abnormal behaviors and to include a behavioral control group in your experimental design.[2] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for its binding affinity and functional potency.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay Type |
| pKi | 9.3 | [3H]-M-MPEP Binding Assay |
| pIC50 | 9.2 | Functional Assay (Calcium Mobilization) |
Data sourced from multiple references.[7][10][12]
Table 2: In Vivo and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral |
| t1/2 | 6.5 hours | Dog | Oral |
| AUCinf | 3946 ng/h/mL | Dog | Oral |
| F% (Oral Bioavailability) | 80% | Dog | Oral |
| TC50 (Cytotoxicity in HepG2) | >90 µM | In Vitro | N/A |
Data sourced from multiple references.[1][7][8][12]
Detailed Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on mGlu5-mediated intracellular calcium release.[2][12]
1. Cell Culture:
-
Plate HEK293 cells that are stably expressing the human mGlu5 receptor in a 96-well or 384-well black-walled, clear-bottom plate.[2][3]
-
Culture the cells overnight to allow for adherence and confluence.[3]
2. Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[2]
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.[2][12]
3. Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined period (e.g., 15-30 minutes).[2]
4. Agonist Stimulation and Signal Detection:
-
Prepare a solution of an mGlu5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (e.g., EC80).[12]
-
Utilize a fluorescence plate reader equipped with an automated injector to add the agonist to the wells.
-
Measure the fluorescence intensity before and immediately after agonist addition to capture the kinetic response of calcium release.[2]
5. Data Analysis:
-
The inhibitory effect of this compound is quantified by the reduction in the agonist-induced fluorescence signal.
-
Calculate the IC50 value of this compound by fitting the dose-response data to a suitable pharmacological model, such as a four-parameter logistic equation.[2][11]
Visualizing Key Processes and Logic
To further clarify the concepts discussed, the following diagrams illustrate the this compound mechanism of action, a typical experimental workflow, and a troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
mitigating high background noise in HTL14242 binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing HTL14242 in binding assays. Our goal is to help you mitigate common issues, such as high background noise, and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide: High Background Noise
High background noise in a binding assay can obscure the specific signal, leading to a reduced signal-to-noise ratio and making it difficult to accurately determine the binding affinity of your test compounds.[1] This guide addresses common causes of high background and provides systematic solutions.
Q1: What are the primary sources of high background noise in my this compound binding assay?
High background noise can originate from several factors, broadly categorized as issues with the radioligand, the membrane preparation, or the assay conditions themselves.[1][2] Non-specific binding of the radioligand to filters, assay plates, or other proteins in the membrane preparation is a common culprit.[1]
Q2: My non-specific binding is high. How can I troubleshoot issues related to the radioligand?
-
Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased non-specific binding.[3] It is advisable to use a concentration at or below the dissociation constant (Kd) for the receptor.[2]
-
Radioligand Purity: Over time, radioligands can degrade, and these degradation products may be "sticky," contributing to high background.[1] Ensure the radiochemical purity of your ligand is greater than 90%.[2]
-
Ligand Hydrophobicity: Highly hydrophobic radioligands have a greater tendency to bind non-specifically to plasticware and filters.[2]
Q3: I suspect my membrane preparation is contributing to the high background. What should I check?
-
Membrane Protein Concentration: Using an excessive amount of membrane protein can increase non-specific binding.[2][3] Titrate the amount of membrane protein to find the optimal concentration that maximizes the specific binding window. A typical range for many receptor assays is 100-500 µg of membrane protein.[2]
-
Membrane Quality: Ensure that your membrane preparations are of high quality, with a good density of the target receptor, mGluR5.[1] Inadequate homogenization and washing of the membranes can leave behind endogenous ligands or other interfering substances.[2]
Q4: How can I optimize my assay conditions to reduce background noise?
-
Blocking Agents: The inclusion of blocking agents in your assay buffer can help to reduce non-specific interactions.[2][4] Bovine serum albumin (BSA) is commonly used for this purpose.[2] Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can also be effective.[2]
-
Washing Steps: Inadequate washing is a frequent cause of high background.[1] Increase the number of wash cycles (e.g., from 2-3 to 4-5) and use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand while effectively removing the non-specifically bound ligand.[1][2] It is critical to avoid letting the filters dry out between washes.[1]
-
Assay Plates: If possible, use low-protein-binding plates to minimize the adhesion of the radioligand to the plate surface.[1]
-
Incubation Time and Temperature: While ensuring that the binding reaction reaches equilibrium, shorter incubation times can sometimes help to reduce non-specific binding.[2]
Frequently Asked Questions (FAQs)
Q5: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[5][6] As a NAM, it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[5] This binding event reduces the affinity and/or efficacy of glutamate, thereby dampening the downstream signaling cascade initiated by receptor activation.[5][7]
Q6: What is the typical binding affinity of this compound for mGluR5?
This compound exhibits high-affinity binding to the human mGluR5 receptor.[8] Its binding affinity is typically characterized by its pKi value, which has been reported to be 9.3 in [3H]-M-MPEP radioligand binding assays.[8][9]
Q7: How selective is this compound for mGluR5?
This compound displays excellent selectivity for mGluR5 over other metabotropic glutamate receptors.[8][9] At a concentration of 10 µM, it shows no significant inhibition of mGluR1, mGluR2, mGluR4, mGluR6, and mGluR8. A minor inhibition of mGluR3 (47%) has been observed at this concentration.[8][9]
Q8: What is a suitable radioligand for use in competition binding assays with this compound?
A commonly used radioligand for mGluR5 binding assays is [3H]-M-MPEP (2-methyl-6-(phenylethynyl)pyridine), which is a known mGluR5 antagonist.[5][10]
Q9: What are the key considerations when preparing this compound for use in cell-based assays?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[11] It is crucial to ensure that the final concentration of DMSO in the assay is kept low (generally ≤ 0.1%) to prevent solvent-induced artifacts.[11][12] Always prepare fresh dilutions for each experiment.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for its expected performance in various assays.
| Parameter | Value | Assay Type | Radioligand |
| pKi | 9.3[8][9] | [3H]-M-MPEP Binding Assay[9] | [3H]-M-MPEP |
| pIC50 | 9.2[8][13] | Functional Assay | Not Specified |
Table 1: In Vitro Pharmacology of this compound
| Receptor | Mode of Action | Activity at 10 µM |
| mGlu1 | Antagonist/NAM | No appreciable inhibition[8] |
| mGlu2 | Antagonist/NAM | No appreciable inhibition[8] |
| mGlu3 | Antagonist/NAM | 47% inhibition[8] |
| mGlu4 | Antagonist/NAM | No appreciable inhibition[8] |
| mGlu5 | Antagonist/NAM | 97% inhibition[9] |
| mGlu6 | Antagonist/NAM | No appreciable inhibition[8] |
| mGlu7 | Antagonist/NAM | No appreciable inhibition[8] |
| mGlu8 | Antagonist/NAM | No appreciable inhibition[8] |
Table 2: Selectivity of this compound against mGlu Receptors
Experimental Protocols
[3H]-M-MPEP Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.[5]
Materials:
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing rat or human mGluR5.[5][10]
-
Radioligand: [3H]-M-MPEP.[5]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2% BSA, pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Test Compound: this compound dissolved in DMSO.[5]
-
Non-specific Binding Control: 10 µM MPEP.[5]
Protocol:
-
Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-M-MPEP, and varying concentrations of the unlabeled test compound (this compound).[10][11]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[11][14]
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7][14]
-
Quantification: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[5][15]
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.[10]
Visualizations
Caption: Workflow for a typical this compound radioligand binding assay.
Caption: The mGluR5 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. swordbio.com [swordbio.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Robust HTL14242 Assay Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the mGluR5 negative allosteric modulator (NAM), HTL14242. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring robust and reliable assay performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] It binds to a site on the receptor distinct from the glutamate binding site.[2] This binding event induces a conformational change that reduces the receptor's response to glutamate, thereby inhibiting the Gq/G11-mediated signaling cascade.[1] This leads to decreased activation of phospholipase C (PLC), reduced production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and consequently, attenuated release of intracellular calcium.[1][2]
Q2: Which cell lines are recommended for this compound assays?
A2: For robust this compound assay performance, cell lines stably expressing the mGluR5 receptor are essential. Commonly used and recommended cell lines include:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing rat or human mGluR5.[2][3]
-
Chinese Hamster Ovary (CHO) cells stably expressing rat mGluR5.[2]
The choice between these cell lines may depend on your specific experimental goals and laboratory resources. It is crucial to ensure consistent and sufficient levels of mGluR5 expression in the selected cell line.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are critical for maintaining the integrity of this compound.
-
Powder: For long-term storage, this compound powder should be kept at -20°C.[4]
-
Stock Solutions: Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.[4] For in vitro experiments, a stock solution of up to 12.5 mg/mL in DMSO is achievable, though sonication may be required for complete dissolution.[4]
Q4: How can I validate the activity of this compound in my experimental setup?
A4: To validate this compound activity, a series of in vitro assays are recommended to confirm its potency, selectivity, and mechanism of action.[6] Key assays include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the allosteric site of mGluR5.[6]
-
Calcium Mobilization Assays: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium release.[2][6]
-
IP-One HTRF Assays: To quantify the inhibition of agonist-induced IP1 accumulation, a downstream product of the PLC pathway.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors or inconsistent liquid handling. | Ensure pipettes are properly calibrated. Use automated liquid handlers for improved consistency. Prepare master mixes for reagents to be dispensed across the plate.[7] |
| Cell plating inconsistency. | Ensure a homogenous cell suspension before plating. Avoid edge effects by not using the outer wells of the microplate or by filling them with a buffer. | |
| Low signal-to-background ratio | Suboptimal reagent concentrations. | Perform titration experiments for all key reagents (e.g., agonist, dye) to determine the optimal concentrations that provide the maximum signal window.[7] |
| Insufficient incubation times. | Optimize incubation times for dye loading, compound treatment, and agonist stimulation to ensure the reaction reaches its optimal endpoint.[7] | |
| Low receptor expression in the cell line. | Verify mGluR5 expression levels using techniques like Western blot or qPCR. Use cells within a consistent and low passage number range, as receptor expression can decrease with excessive passaging.[4] | |
| No effect or reduced potency of this compound | Poor cell health. | Regularly monitor cell morphology and viability. Ensure cells are healthy and not overgrown before starting the assay.[4] |
| Incorrect compound concentration. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify the accuracy of your serial dilutions.[4] | |
| Agonist concentration is too high. | Use a submaximal concentration (e.g., EC80) of the agonist to ensure that the inhibitory effect of this compound can be detected.[2] | |
| Compound interference | Autofluorescence of the test compound. | For fluorescence-based assays, pre-screen compounds for auto-fluorescence at the excitation and emission wavelengths of your assay.[7] |
| Compound precipitation. | Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solubility issues. Visually inspect wells for any signs of compound precipitation.[6] |
Quantitative Data Summary
The following tables summarize key in vitro pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound [8]
| Parameter | Value | Assay |
| pKi | 9.3 | [3H]-M-MPEP Binding Assay |
| pIC50 | 9.2 | Functional Assay |
Table 2: In Vitro Safety and Selectivity Profile of this compound [8]
| Parameter | Result | Cell Line/Target |
| Cytotoxicity (TC50) | >90 µM | HepG2 cells |
| hERG Ion Channel Activity | Inactive | hERG Ion Channel |
| Plasma Stability | Stable | Rat Plasma |
Experimental Protocols
Radioligand Binding Assay ([3H]-M-MPEP)
This assay determines the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace the radiolabeled mGluR5 antagonist, [3H]-M-MPEP.[2]
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing the mGluR5 receptor.[9]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-M-MPEP, and varying concentrations of this compound.[6]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[9]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[2]
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.[2]
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an mGluR5 agonist.[2]
Methodology:
-
Cell Plating: Seed HEK293 or CHO cells stably expressing mGluR5 into 384-well, black-walled, clear-bottom microplates and grow to confluence.[2]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[2]
-
Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound.[10]
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a submaximal concentration (e.g., EC80) of an mGluR5 agonist (e.g., L-Glutamate) and immediately measure the change in fluorescence.[2]
-
Data Analysis: Calculate the peak fluorescence response for each well and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[3]
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.[3]
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
impact of serum on HTL14242 activity in cell culture
Technical Support Center: HTL14242
Compound: this compound (Hypothetical Kinase Inhibitor) Mechanism of Action: ATP-competitive inhibitor of the Receptor Tyrosine Kinase-X (RTK-X), a key regulator of cell proliferation and survival.
This technical support center provides guidance for researchers using this compound in cell culture. It addresses common issues related to the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows high potency in biochemical assays but is much less effective in cell culture. Why?
A1: This is a common observation when transitioning from a cell-free to a cell-based environment.[1][2] Several factors can contribute to this discrepancy:
-
Serum Protein Binding: this compound may bind to proteins in the fetal bovine serum (FBS) or other sera, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[3][4][5][6] This sequestration reduces the free, bioavailable concentration of the inhibitor that can enter the cells and engage with its target, RTK-X.[1][5][7]
-
Ligand Competition: Serum is a complex mixture containing growth factors that are natural ligands for RTK-X.[8] High concentrations of these activating ligands can competitively antagonize the inhibitory effect of this compound, requiring a higher dose of the compound to achieve the same level of pathway inhibition.[8]
-
Cell Permeability: The compound may have poor permeability across the cell membrane, limiting its access to the intracellular kinase domain of RTK-X.[7][9]
Q2: How does serum concentration affect the IC50 value of this compound?
A2: The IC50 value of this compound will typically increase as the serum concentration in the culture medium increases. This is due to the protein binding and ligand competition effects described in Q1.[10] It is crucial to determine the IC50 under your specific experimental conditions.
Q3: Should I perform my experiments in serum-free, low-serum, or high-serum media?
A3: The choice depends on your experimental goals:
-
Serum-Free/Low-Serum (0.2-1% FBS): These conditions are ideal for studying the direct effect of this compound on RTK-X signaling without the confounding variables of serum proteins and growth factors.[11][12] Cells are often serum-starved for 12-24 hours to synchronize them in the G0/G1 phase and establish a baseline low level of pathway activation before inhibitor treatment and ligand stimulation.[12][13]
-
High-Serum (5-10% FBS): These conditions more closely mimic the physiological environment where cells are constantly exposed to growth signals. Use these conditions if you want to assess the efficacy of this compound in a more biologically relevant context, but be prepared for a rightward shift in the dose-response curve (higher IC50).[14]
Q4: What are the signs of this compound instability in my culture medium?
A4: A loss of biological activity over time, such as a diminished effect on the target pathway or cell viability, can indicate instability. Visual signs like precipitation in the media can also suggest solubility issues, which may be related to stability.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition of RTK-X phosphorylation or downstream signaling. | 1. Insufficient inhibitor concentration: The effective dose is much higher in cells than in biochemical assays, especially in the presence of serum.[1] 2. Compound instability/degradation: this compound may be unstable in your media.[7] 3. High baseline pathway activation: High serum levels may be overriding the inhibitor's effect.[8] | 1. Perform a dose-response experiment: Test a broad range of concentrations (e.g., 0.01 µM to 50 µM) to find the effective dose for your cell line and serum conditions. 2. Assess stability: Incubate the inhibitor in your media for the duration of your experiment and test its activity. Consider refreshing the media with new inhibitor for long-term experiments.[7] 3. Reduce serum concentration: Perform the experiment after serum-starving the cells (e.g., 0.5% FBS for 16 hours) to lower baseline signaling before adding the inhibitor.[12] |
| High variability between replicate experiments. | 1. Inconsistent serum batches: Different lots of FBS can have varying concentrations of proteins and growth factors. 2. Inconsistent cell state: Cell confluence and passage number can affect signaling pathways. 3. Inhibitor precipitation: The compound may be coming out of solution at higher concentrations. | 1. Use a single, qualified lot of FBS for a series of experiments. Test new lots before use. 2. Maintain consistent cell culture practices: Seed cells at the same density and use a consistent passage number. Ensure cells are 70-80% confluent at the time of the experiment.[12] 3. Check solubility: Prepare high-concentration stock solutions in DMSO and ensure the final DMSO concentration in your media is low (<0.5%) to avoid solvent toxicity and precipitation.[7] |
| Observed cell toxicity is not correlated with target inhibition. | 1. Off-target effects: this compound may be inhibiting other essential kinases at the concentrations used.[7] 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[7] | 1. Lower the inhibitor concentration: Use the lowest effective concentration that achieves target inhibition. 2. Include a vehicle control: Always include a control with the same final concentration of DMSO (or other solvent) as your highest drug concentration. |
Data Presentation
Table 1: Impact of Serum Concentration on this compound IC50
This table illustrates how the half-maximal inhibitory concentration (IC50) of this compound for cell viability can shift depending on the concentration of Fetal Bovine Serum (FBS) in the cell culture medium.
| Cell Line | Assay Endpoint | FBS Concentration (%) | This compound IC50 (µM) |
| Cancer Cell Line A | Cell Viability (72h) | 0.5 | 0.8 |
| Cancer Cell Line A | Cell Viability (72h) | 2.0 | 2.5 |
| Cancer Cell Line A | Cell Viability (72h) | 10.0 | 11.2 |
| Cancer Cell Line B | Cell Viability (72h) | 0.5 | 1.2 |
| Cancer Cell Line B | Cell Viability (72h) | 10.0 | 15.8 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Activity via Western Blot
This protocol assesses the ability of this compound to inhibit ligand-induced phosphorylation of RTK-X in different serum concentrations.
1. Cell Seeding and Serum Starvation: a. Seed cells (e.g., 1x10^6 cells per well in a 6-well plate) and allow them to adhere overnight in their standard growth medium (e.g., DMEM + 10% FBS). b. The next day, when cells are 70-80% confluent, wash them once with sterile PBS.[12] c. Replace the growth medium with a low-serum medium (e.g., DMEM + 0.5% FBS).[12] d. Incubate for 16-24 hours to starve the cells.[12]
2. Inhibitor Treatment: a. Prepare dilutions of this compound in the low-serum medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only). b. Remove the starvation medium and add the medium containing the inhibitor or vehicle. c. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
3. Ligand Stimulation: a. Add the specific ligand for RTK-X (e.g., 50 ng/mL) directly to the wells. b. Incubate for the optimal stimulation time (typically 5-15 minutes, which should be determined empirically).
4. Cell Lysis: a. Immediately after stimulation, place the plate on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS.[12] c. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
5. Western Blot Analysis: a. Determine protein concentration of the supernatant using a BCA assay. b. Denature 20-30 µg of protein per sample by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes. c. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15] (Note: Avoid milk as a blocking agent as it contains phosphoproteins that can increase background).[15] e. Incubate with a primary antibody specific for phosphorylated RTK-X (p-RTK-X) overnight at 4°C. f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. g. Visualize the bands using an ECL substrate.[16] h. Strip the membrane and re-probe for total RTK-X and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[15]
Visualizations
Caption: this compound inhibits RTK-X signaling, but serum can interfere.
Caption: Troubleshooting workflow for low this compound activity.
Caption: Workflow for assessing this compound target inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Binding • Frontage Laboratories [frontagelab.com]
- 7. benchchem.com [benchchem.com]
- 8. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of kinase inhibitors on the therapeutic properties of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
best practices for HTL14242 storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. For short-term storage of the powder, 4°C is suitable for up to two years.[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q2: How should I dissolve this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a stock solution, dissolve the compound in DMSO to the desired concentration. For example, a 12.5 mg/mL solution in DMSO is achievable.[2] Sonication may be required to fully dissolve the compound.[3]
Q3: What is the recommended vehicle for in vivo administration?
For oral administration in animal models, a common vehicle is a suspension of 10% DMSO in 90% corn oil.[2]
Q4: What is the mechanism of action of this compound?
This compound is a negative allosteric modulator (NAM) of the mGlu5 receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, known as an allosteric site. This binding event reduces the receptor's response to glutamate, thereby dampening downstream signaling pathways.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no potency of this compound in in vitro assays | Improper storage or handling: Compound may have degraded due to exposure to light, moisture, or repeated freeze-thaw cycles. | Ensure the compound and its solutions are stored according to the recommended conditions. Prepare fresh aliquots from a new stock solution. |
| Incorrect solution preparation: Inaccurate weighing or dilution of the compound. | Verify the accuracy of balances and pipettes. Prepare a fresh stock solution, ensuring the compound is fully dissolved. | |
| Cellular health and receptor expression: The cells used in the assay may be unhealthy or have low expression levels of the mGlu5 receptor. | Monitor cell viability and morphology. Use cells within a low passage number range. Confirm mGlu5 expression using a positive control agonist. | |
| High variability between experimental replicates | Inconsistent pipetting: Inaccurate or inconsistent volumes of compound or reagents are being added to the wells. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Edge effects in microplates: Evaporation or temperature gradients across the plate can affect cell health and compound activity. | Avoid using the outer wells of the microplate, or fill them with a buffer to minimize evaporation from the experimental wells. Ensure uniform temperature across the plate during incubations. | |
| High non-specific binding in radioligand binding assays | Excessive radioligand concentration: Using a concentration of radioligand that is too high can lead to increased binding to non-receptor sites. | Use a radioligand concentration at or below its dissociation constant (Kd). |
| Suboptimal assay conditions: Incubation time, temperature, or buffer composition may not be optimized. | Optimize incubation time to ensure equilibrium is reached for specific binding while minimizing non-specific binding. The assay buffer can be modified with agents like bovine serum albumin (BSA) to reduce non-specific interactions. | |
| Low signal-to-noise ratio in calcium flux assays | Inadequate dye loading: Cells may not have taken up a sufficient amount of the calcium-sensitive dye. | Optimize the concentration of the dye and the incubation time. Ensure the use of a dispersing agent like Pluronic F-127 to aid in dye loading. |
| Low agonist response: The concentration of the agonist used to stimulate the receptor may be too low. | Use a concentration of the agonist that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition by this compound. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/Cell Line | Assay |
| pKi | 9.3 | Human mGlu5 | [3H]-M-MPEP Binding Assay |
| pIC50 | 9.2 | Human mGlu5 | Functional Assay |
| Cytotoxicity (TC50) | >90 µM | HepG2 cells | Cytotoxicity Assay |
| hERG Inhibition | Inactive | hERG Ion Channel | In Vitro Assay |
| Plasma Stability | Stable | Rat Plasma | In Vitro Assay |
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Administration |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral |
| Receptor Occupancy | 80% at 3 mg/kg | Rat | Oral |
| t1/2 (half-life) | 6.5 hours | Dog | Oral |
| AUCinf | 3946 ng/h/mL | Dog | Oral |
| F% (Oral Bioavailability) | 80% | Dog | Oral |
Table 3: Selectivity Profile of this compound
| Receptor | Mode | Activity at 10 µM |
| mGlu1 | Antagonist/NAM | No appreciable inhibition |
| mGlu2 | Antagonist/NAM | No appreciable inhibition |
| mGlu3 | Antagonist/NAM | 47% inhibition |
| mGlu4 | Antagonist/NAM | No appreciable inhibition |
| mGlu5 | Antagonist/NAM | 97% inhibition |
| mGlu6 | Antagonist/NAM | No appreciable inhibition |
| mGlu7 | Antagonist/NAM | No appreciable inhibition |
| mGlu8 | Antagonist/NAM | No appreciable inhibition |
| All mGlu Receptors | Agonist/PAM | No appreciable receptor activation |
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing human mGlu5 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)
-
[3H]-M-MPEP (radioligand)
-
This compound (test compound)
-
Non-specific binding control (e.g., 10 µM MPEP)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-mGlu5 cells.
-
Prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-M-MPEP (at its Kd concentration), and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled mGlu5 NAM.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human mGlu5 receptor
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound (test compound)
-
mGlu5 agonist (e.g., glutamate)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating:
-
Plate HEK293-mGlu5 cells in a black-walled, clear-bottom microplate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive dye and Pluronic F-127.
-
Incubate at 37°C for approximately 60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a submaximal concentration (EC80) of glutamate into the wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response observed with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified mGlu5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of HTL14242 and Mavoglurant for mGluR5 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): HTL14242 and mavoglurant (B1676221). This document synthesizes available preclinical and clinical data to illuminate the distinct profiles of these compounds, supported by experimental details and visual representations of key biological and procedural concepts.
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for synaptic plasticity, learning, and memory.[1] The metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor, is a key modulator of glutamatergic neurotransmission. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Fragile X syndrome, and addiction.[1][2][3] Both this compound and mavoglurant are negative allosteric modulators that bind to a site on the mGluR5 receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate.[1][4] This guide offers a detailed comparison of their pharmacological profiles, and clinical development trajectories.
Mechanism of Action: Modulating the Glutamatergic Synapse
Upon activation by glutamate, mGluR5, which is coupled to Gq/G11 proteins, initiates a signaling cascade through the activation of phospholipase C (PLC).[1][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][6] Negative allosteric modulators like this compound and mavoglurant bind to a distinct allosteric site on the mGluR5 receptor, inducing a conformational change that diminishes the receptor's affinity for glutamate and its subsequent signaling.[1][4] This ultimately dampens excessive glutamatergic neurotransmission.[1]
Preclinical Data Comparison
Both this compound and mavoglurant have been characterized through extensive preclinical studies to determine their potency, selectivity, and pharmacokinetic profiles.
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for mGluR5.[7][8] Mavoglurant is also a potent and selective mGluR5 antagonist.[1][9]
| Parameter | This compound | Mavoglurant | Species/Cell Line |
| Potency | |||
| pKi | 9.3[7][8] | - | Recombinant |
| pIC50 | 9.2[7][8] | - | Recombinant |
| IC50 | - | 30 nM[1][9] | Human mGluR5 |
| Selectivity | |||
| Profile | Inactive at hERG ion channel[7][8] | >300-fold selective over 238 other targets[1] | Various |
| Cytotoxicity | |||
| TC50 | >90 µM[7][8] | - | HepG2 cells |
Table 1: In Vitro Pharmacology of this compound and Mavoglurant
Experimental Protocols: In Vitro Assays
-
Radioligand Binding Assay (for pKi): The binding affinity of this compound was determined using a radioligand binding assay. This typically involves incubating cell membranes expressing the target receptor (mGluR5) with a fixed concentration of a radiolabeled ligand that binds to the same allosteric site, and varying concentrations of the test compound. The amount of radioligand binding is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[1]
-
Functional Assay (for pIC50/IC50): The functional potency of both compounds was assessed in cellular assays measuring the downstream effects of mGluR5 activation, such as calcium mobilization or inositol phosphate (B84403) turnover.[1] Cells expressing mGluR5 are stimulated with a glutamate agonist in the presence of varying concentrations of the antagonist (this compound or mavoglurant). The concentration that produces half-maximal inhibition of the agonist response is the IC50.[1]
Pharmacokinetics
Both compounds have been evaluated in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | This compound | Mavoglurant | Species | Administration |
| Half-life (t½) | 6.5 hours[7] | ~2.9 hours[10] | Dog | Oral |
| - | - | Rat | Oral | |
| Oral Bioavailability (F%) | 80%[7] | 32%[1] | Dog | Oral |
| - | - | Rat | Oral | |
| Brain Penetration | ED50 of 0.3 mg/kg for receptor occupancy[7] | Brain penetrant[10] | - | Oral |
Table 2: Pharmacokinetic Profile of this compound and Mavoglurant in Animals
In Vivo Efficacy
Mavoglurant demonstrated efficacy in preclinical models of Fragile X syndrome, restoring dendritic spine architecture and social behavior in Fmr1 knockout mice.[6][11] It has also shown efficacy in a preclinical model of cocaine use disorder by reducing cocaine self-administration in rats.[10] While specific in vivo efficacy data for this compound in disease models is less prevalent in the public domain, its high, dose-dependent receptor occupancy in the brain at low oral doses suggests strong potential for efficacy in CNS disorders like Parkinson's disease.[3][7]
Clinical Data Comparison
The clinical development paths of this compound and mavoglurant have been markedly different, with mavoglurant having undergone more extensive clinical investigation.
Clinical Trials Overview
| Compound | Indication(s) | Highest Phase Completed | Status |
| This compound | Healthy Volunteers | Phase 1[12] | Completed |
| Dystonia, Parkinson's Disease (potential)[3] | - | Preclinical/Phase 1 | |
| Mavoglurant | Fragile X Syndrome | Phase 2b/3[5][13] | Discontinued (B1498344) |
| Levodopa-induced Dyskinesia (PD) | Phase 2[14] | Discontinued | |
| Cocaine Use Disorder, Alcohol Use Disorder | Phase 2 (Investigator-initiated)[15] | Ongoing/Completed |
Table 3: Summary of Clinical Trial Development
This compound Clinical Findings
A Phase 1 single ascending dose study in healthy adults found that this compound was generally well-tolerated.[12] The time to maximum plasma concentration was between 2 to 5 hours, with a terminal half-life of up to approximately 35 hours.[12] The most frequently reported adverse event was dizziness, primarily at higher doses.[12] Small increases in blood pressure were also observed at higher dose levels.[12]
Mavoglurant Clinical Findings
Mavoglurant's journey through clinical trials has been challenging.
-
Fragile X Syndrome: Despite promising preclinical data, two Phase 2b randomized, double-blind, placebo-controlled trials in adults and adolescents with Fragile X syndrome did not meet their primary efficacy endpoint of improving behavioral symptoms after 12 weeks of treatment.[5] The drug was generally safe and well-tolerated.[5] Following these results, Novartis discontinued the development of mavoglurant for Fragile X syndrome in 2014.[13] Long-term open-label extension studies confirmed its long-term safety but did not provide conclusive evidence of efficacy.[6][11]
-
Levodopa-induced Dyskinesia (LID) in Parkinson's Disease: Two Phase 2 randomized, double-blind studies evaluating both immediate-release and modified-release formulations of mavoglurant in Parkinson's disease patients with LID also failed to meet their primary objective of demonstrating a significant improvement in dyskinesia compared to placebo.[14] The incidence of adverse events was higher with mavoglurant than with placebo in these studies.[14]
Experimental Protocols: Clinical Trials
-
Mavoglurant in Fragile X Syndrome (Phase 2b): These were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[5] Participants (adults and adolescents) were stratified by the methylation status of the FMR1 gene and randomized to receive one of three doses of mavoglurant (25, 50, or 100 mg twice daily) or a placebo for 12 weeks.[5] The primary efficacy endpoint was the improvement in behavioral symptoms as measured by the Aberrant Behavior Checklist-Community Edition, using an algorithm specific to Fragile X syndrome.[5]
-
Mavoglurant in Levodopa-induced Dyskinesia (Phase 2): These were randomized, double-blind studies.[14] Patients were randomized to receive either mavoglurant (e.g., 100 mg, 150 mg, or 200 mg twice daily) or a placebo.[14] The primary outcome was the change from baseline to week 12 in the modified Abnormal Involuntary Movement Scale (AIMS) total score.[14]
Summary and Future Directions
This compound and mavoglurant, both potent and selective mGluR5 negative allosteric modulators, present a study in contrasts in the landscape of CNS drug development.
This compound has a favorable preclinical pharmacokinetic profile, particularly its high oral bioavailability in dogs, and has demonstrated a good safety and tolerability profile in early human trials.[7][12] Its development is at an earlier stage, and its efficacy in specific patient populations remains to be determined.
Mavoglurant, on the other hand, has a more extensive clinical history, which unfortunately includes failures to demonstrate efficacy in large-scale trials for Fragile X syndrome and Parkinson's disease-related dyskinesia.[5][13][14] While these outcomes were disappointing, the compound was generally well-tolerated, and its investigation has provided valuable insights into the complexities of targeting the mGluR5 pathway in these disorders. The challenges faced by mavoglurant underscore the difficulties in translating preclinical efficacy to clinical benefit.
For researchers, the story of these two molecules highlights critical considerations in CNS drug development, including the importance of pharmacokinetic profiles and the challenge of selecting appropriate clinical endpoints and patient populations. While the path for mavoglurant in its initial target indications has concluded, the ongoing investigation of this compound will be watched with keen interest to see if its promising preclinical and early clinical profile can translate into therapeutic success where others have faltered.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. aragenbio.com [aragenbio.com]
- 4. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fragilexnewstoday.com [fragilexnewstoday.com]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 14. Mavoglurant in Parkinson's patients with l-Dopa-induced dyskinesias: Two randomized phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
HTL14242: A Comparative Guide to its Selectivity Profile Against mGlu Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the selectivity profile of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). By objectively comparing its performance against other mGlu receptor subtypes with supporting experimental data, this document serves as a valuable resource for researchers investigating the therapeutic potential and specific neurological pathways involving mGlu5.
High Selectivity for mGlu5
This compound demonstrates exceptional selectivity for the mGlu5 receptor.[1][2][3] Extensive in vitro profiling reveals minimal activity against other mGlu receptors, underscoring its specificity.[1][2] This high selectivity is crucial for minimizing off-target effects and for the precise study of mGlu5's physiological and pathological roles.[1][3]
Quantitative Selectivity Data
The selectivity of this compound has been rigorously assessed through various assays. The data presented below summarizes its inhibitory activity against a panel of human mGlu receptors.
| Receptor Subtype | Mode of Action | Activity at 10 µM | Fold Selectivity for mGlu5 |
| mGlu1 | Antagonist/NAM | No appreciable inhibition[1][2] | > 10,000[3] |
| mGlu2 | Antagonist/NAM | No appreciable inhibition[1][2] | - |
| mGlu3 | Antagonist/NAM | 47% inhibition[1][2] | - |
| mGlu4 | Antagonist/NAM | No appreciable inhibition[1][2] | - |
| mGlu5 | Antagonist/NAM | 97% inhibition [2] | - |
| mGlu6 | Antagonist/NAM | No appreciable inhibition[2] | - |
| mGlu7 | Antagonist/NAM | No appreciable inhibition[2] | - |
| mGlu8 | Antagonist/NAM | No appreciable inhibition[2] | - |
This compound also displays a clean profile when screened against a broader panel of over 30 GPCRs, kinases, ion channels, and transporters, showing at least 1000-fold selectivity.[1][2]
Binding Affinity and Potency
This compound exhibits high-affinity binding to the human mGlu5 receptor.[1] Its potency is demonstrated by its pKi and pIC50 values.
| Parameter | Value | Assay Type |
| pKi | 9.3[1][2][4] | [3H]-M-MPEP Radioligand Binding Assay[1][2] |
| pIC50 | 9.2[1][4][5] | Functional Assay[1] |
Experimental Protocols
The characterization of this compound's selectivity involves standardized in vitro assays.
Radioligand Binding Assay
This competitive binding assay quantifies the affinity of this compound for the mGlu5 receptor. It measures the displacement of a known radiolabeled ligand, [3H]-M-MPEP, from the receptor.[1][3]
Protocol Outline:
-
Membrane Preparation: Membranes are isolated from cell lines (e.g., HEK293) stably expressing the human mGlu5 receptor.[3][6]
-
Incubation: These membranes are incubated with the radioligand ([3H]-M-MPEP) and varying concentrations of this compound.[6]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
References
A Comparative Analysis of HTL14242 and Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HTL14242, a novel metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulator (NAM), with other prominent NAMs targeting the same receptor. The focus is to validate the mechanism of action of this compound through a comparative analysis of its in vitro and in vivo pharmacological properties against those of mavoglurant, dipraglurant, basimglurant, and fenobam. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support research and development in glutamatergic signaling modulation.
Mechanism of Action: Targeting the mGluR5 Signaling Cascade
This compound is a potent, selective, and orally bioavailable negative allosteric modulator of mGluR5.[1][2] Like the other compounds in this guide, it does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that attenuates the receptor's response to glutamate.[1][2]
The canonical signaling pathway of mGluR5, a Gq/G11 protein-coupled receptor, is initiated by glutamate binding. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in concert with elevated Ca2+, activates protein kinase C (PKC).[1][2][3][4] This cascade is crucial for modulating synaptic plasticity and neuronal excitability.[2] this compound and other mGluR5 NAMs dampen this entire downstream signaling pathway by inhibiting the initial receptor activation.[1][2]
Comparative Quantitative Data
The following tables summarize the in vitro binding affinity and functional potency of this compound in comparison to other mGluR5 NAMs.
Table 1: In Vitro Binding Affinity and Functional Potency of mGluR5 NAMs
| Compound | pKi | Ki (nM) | pIC50 | IC50 (nM) | Assay Type | Reference |
| This compound | 9.3 | 0.5 | 9.2 | 0.63 | [3H]-M-MPEP Binding / Ca2+ Mobilization | [5][6][7] |
| Mavoglurant | 8.0 | 10 | 8.0 | 10 | [3H]-MPEP Binding / Ca2+ Mobilization | [5] |
| Dipraglurant | 6.9 | 126 | 6.9 | 126 | [3H]-MPEP Binding / Ca2+ Mobilization | [5] |
| Basimglurant | - | 1.4 - 35.6 | - | 5.9 - 7.0 | [3H]-ABP688 & [3H]-MPEP Binding / Ca2+ & IP Accumulation | [8] |
| Fenobam | - | 31 - 54 | - | 58 - 84 | [3H]-Fenobam Binding / Ca2+ Mobilization & IP Accumulation | [2][9] |
pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. Lower Ki and IC50 values indicate higher binding affinity and potency.
Table 2: In Vivo and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral | [2][5] |
| Receptor Occupancy | 80% at 3 mg/kg | Rat | Oral | [5][7] |
| Half-life (t1/2) | 6.5 hours | Dog | Oral | [2][5] |
| Oral Bioavailability (F%) | 80% | Dog | Oral | [2][5] |
| Cytotoxicity (TC50 in HepG2) | >90 µM | Human (in vitro) | N/A | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a specific radiolabeled ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Recent progress in the discovery and development of negative allosteric modulators of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basimglurant for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Basimglurant - Wikipedia [en.wikipedia.org]
- 7. What is Mavoglurant used for? [synapse.patsnap.com]
- 8. Basimglurant | GluR | TargetMol [targetmol.com]
- 9. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
HTL14242: A Comparative Analysis of its Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HTL14242's binding affinity and functional activity, with a primary focus on its cross-reactivity with other G-Protein Coupled Receptors (GPCRs). The data presented is compiled from publicly available scientific literature and technical data sheets to support researchers and professionals in the field of drug development.
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3] As a NAM, it binds to a site on the receptor distinct from the endogenous ligand binding site, thereby reducing the receptor's response to glutamate.[1][3] The high affinity and selectivity of this compound for mGlu5 make it a valuable tool for studying the physiological and pathological roles of this receptor and a promising candidate for further drug development.[1]
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and functional potency of this compound for its primary target, mGlu5, and its selectivity against other metabotropic glutamate receptors and a broader panel of GPCRs.
Table 1: In Vitro Binding Affinity and Potency of this compound for Human mGlu5
| Parameter | Value | Assay Type |
| pKi | 9.3 | [3H]-M-MPEP Radioligand Binding Assay |
| pIC50 | 9.2 | Calcium Mobilization Assay |
Data sourced from multiple references.[1][4][5][6]
Table 2: Selectivity Profile of this compound Against Other Human mGlu Receptors
| Receptor | Mode of Action | Activity at 10 µM |
| mGlu1 | Antagonist/NAM | No appreciable inhibition |
| mGlu2 | Antagonist/NAM | No appreciable inhibition |
| mGlu3 | Antagonist/NAM | 47% inhibition |
| mGlu4 | Antagonist/NAM | No appreciable inhibition |
| mGlu6 | Antagonist/NAM | No appreciable inhibition |
| mGlu7 | Antagonist/NAM | No appreciable inhibition |
| mGlu8 | Antagonist/NAM | No appreciable inhibition |
Data indicates excellent selectivity for mGlu5 over other mGlu receptors, with only minor off-target activity observed at mGlu3 at a high concentration.[1][5]
Table 3: Broad Panel GPCR, Kinase, and Ion Channel Selectivity
| Target Panel | Result |
| 30 GPCRs, kinases, ion-channels, and transporters | >1000-fold selectivity |
This compound demonstrates a high degree of selectivity, showing minimal interaction with a wide range of other cellular targets.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize this compound.
[3H]-M-MPEP Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the mGlu5 receptor by measuring its ability to displace a known radiolabeled ligand, [3H]-M-MPEP.[1][7]
Methodology:
-
Membrane Preparation: Membranes are prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor.[4][7]
-
Competition Binding: A constant concentration of [3H]-M-MPEP is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.[4]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[4]
-
Separation: Bound and free radioligand are separated via rapid filtration.[4]
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.[4]
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3][4]
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an mGlu5 agonist, providing a measure of its functional potency (IC50).[3][4]
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are cultured.[4]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.[4]
-
Agonist Stimulation: The mGlu5 receptor is stimulated with an agonist, such as glutamate, at a concentration that elicits a submaximal response (EC80).[4]
-
Signal Detection: The resulting increase in intracellular calcium is measured using a fluorescence plate reader.[4]
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.[4]
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu5 receptor, which is a Gq-protein coupled receptor.[1][8] Activation of mGlu5 by its endogenous ligand, glutamate, initiates a downstream signaling cascade.[2][8] this compound, by binding to an allosteric site, prevents this cascade from being initiated.[1]
The canonical signaling pathway for mGlu5 involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. This compound | mGlu5 NAM | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of HTL14242 and Dipraglurant: Two Negative Allosteric Modulators of mGluR5
This guide provides a detailed comparative analysis of two small molecule drug candidates, HTL14242 and dipraglurant (B607126), both of which target the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the compounds' performance based on available preclinical and clinical data.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for synaptic plasticity, learning, and memory.[1] The metabotropic glutamate receptor 5 (mGluR5), a Class C G-protein coupled receptor (GPCR), is a key modulator of glutamatergic signaling.[1][2] Dysregulation of the mGluR5 pathway has been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and depression.[1][2][3] Both this compound and dipraglurant are negative allosteric modulators (NAMs) of mGluR5, meaning they bind to a site on the receptor distinct from the glutamate binding site to reduce the receptor's activity.[1][2][4] This guide will compare their pharmacological profiles, available efficacy data, and the experimental methodologies used in their characterization.
Mechanism of Action and Signaling Pathway
Both this compound and dipraglurant are negative allosteric modulators of the mGluR5 receptor.[1][4][5][6] Upon activation by glutamate, mGluR5 couples to Gq/11 proteins, which initiates a downstream signaling cascade.[2][7] This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][7] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][7] As NAMs, this compound and dipraglurant bind to an allosteric site on the mGluR5 receptor, inducing a conformational change that reduces the receptor's response to glutamate, thereby dampening this signaling cascade.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and dipraglurant, providing a direct comparison of their in vitro potency and in vivo pharmacokinetic properties.
Table 1: Comparative In Vitro Data for mGluR5 NAMs
| Compound | pKi | pIC50 |
| This compound | 9.3 | 9.2 |
| Dipraglurant | 6.9 | 6.9 |
| Data indicates that this compound has significantly higher in vitro affinity and potency than dipraglurant.[5] |
Table 2: In Vivo and Pharmacokinetic Properties
| Parameter | This compound | Dipraglurant | Species | Administration |
| ED₅₀ (Receptor Occupancy) | 0.3 mg/kg | Not Publicly Available | Rat | Oral |
| Receptor Occupancy | 80% at 3 mg/kg | 27% at 100 mg, 44.4% at 200 mg, 53.5% at 300 mg | Rat, Human | Oral |
| t₁/₂ | 6.5 hours | Not Publicly Available | Dog | Oral |
| F% (Oral Bioavailability) | 80% | Not Publicly Available | Dog | Oral |
| This compound demonstrates excellent oral bioavailability and dose-dependent occupancy of mGluR5 receptors in vivo.[5][7][8] Dipraglurant's receptor occupancy has been determined in humans via PET scans.[4] |
Table 3: Dipraglurant Phase 2a Clinical Trial Efficacy Data
| Time Point | Dose | Reduction in LID Severity (mAIMS) | p-value |
| Day 1 | 50 mg | 20% | 0.04 |
| Day 14 | 100 mg | 32% | 0.04 |
| Data from a Phase 2a, double-blind, placebo-controlled trial in 76 Parkinson's disease patients with moderate to severe levodopa-induced dyskinesia (LID).[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of these mGluR5 NAMs.
This compound: In Vitro Assays
1. Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of the compound to the mGluR5 receptor.[2]
-
Methodology:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human or rat mGluR5 receptor.[2]
-
Radioligand: A known mGluR5 antagonist, such as [³H]-M-MPEP, is used.[2]
-
Procedure: Receptor membranes are incubated with the radioligand and varying concentrations of the test compound.[2]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
-
2. Functional Assay (for IC50 determination)
-
Objective: To determine the functional potency of the compound in inhibiting the mGluR5 signaling pathway.[5]
-
Methodology:
-
Cell Line: HEK293 cells stably expressing the human mGluR5 receptor.[5]
-
Assay: Calcium mobilization assay. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]
-
Procedure: Cells are pre-incubated with different concentrations of the test compound, followed by stimulation with an mGluR5 agonist (e.g., glutamate) at a concentration that elicits a submaximal response (EC₈₀).[5]
-
Data Analysis: The increase in intracellular calcium is measured. The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the test compound.[5]
-
Dipraglurant: Preclinical and Clinical Evaluation
1. Preclinical Efficacy Models
-
Objective: To assess the therapeutic potential of dipraglurant in animal models of neurological disorders.
-
Methodology:
-
Parkinson's Disease (LID): Dipraglurant was evaluated in a macaque model of Parkinson's disease, where it was shown to reduce the severity of levodopa-induced dyskinesia.[4]
-
Dystonia: A mouse model of dystonia was used to demonstrate that dipraglurant could reduce involuntary muscle contractions.[4]
-
Non-motor Symptoms: Rodent models of anxiety (Vogel conflict-drinking test), depression (forced swim test), and obsessive-compulsive disorder (marble-burying test) were used to show the compound's potential to improve these symptoms.[4][10][11]
-
2. Clinical Trial for PD-LID (Phase 2a)
-
Objective: To assess the safety, tolerability, and efficacy of dipraglurant in patients with Parkinson's disease and levodopa-induced dyskinesia.[9]
-
Methodology:
-
Design: A double-blind, placebo-controlled, randomized, 4-week, parallel-group, multicenter dose-escalation trial.[9]
-
Participants: 76 patients with moderate to severe LID.[9]
-
Efficacy Measures: The primary efficacy endpoint was the change in the modified Abnormal Involuntary Movement Scale (mAIMS). Other measures included patient diaries for 'on' and 'off' time and the Unified Parkinson's Disease Rating Scale (UPDRS).[9][12][13]
-
Discovery and Development Workflow
The discovery of this compound was driven by a modern structure-based drug design approach.
While the specific discovery workflow for dipraglurant is not as extensively detailed in the public domain, it originated from a high-throughput screening campaign of Addex Therapeutics' small molecule library, followed by intensive medicinal chemistry efforts.[11]
Conclusion
Both this compound and dipraglurant are promising negative allosteric modulators of mGluR5 with therapeutic potential in neurological disorders.
-
This compound stands out for its significantly higher in vitro potency and well-characterized preclinical pharmacokinetic profile, including high oral bioavailability.[5][7][8] Its development through a structure-based design approach highlights a modern paradigm in drug discovery.[14] It has advanced into Phase 1 clinical trials.[1]
-
Dipraglurant has been more extensively studied in clinical settings, having completed a Phase 2a trial for levodopa-induced dyskinesia in Parkinson's disease, where it demonstrated a good safety profile and statistically significant efficacy at specific time points.[9][12][13] It has also received Orphan Drug Designation from the FDA for this indication.[4][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. alzforum.org [alzforum.org]
- 5. benchchem.com [benchchem.com]
- 6. Dipraglurant - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipraglurant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator Dipraglurant on Motor and Non-Motor Symptoms of Parkinson’s Disease | MDPI [mdpi.com]
- 12. Dipraglurant drug meets endpoints: Addex reports - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Addex therapeutics :: Addex Dipraglurant Positive Phase 2 Data in PD-LID Published in Leading Peer Reviewed Journal of the Movement Disorder Society [addextherapeutics.com]
- 14. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addex therapeutics :: Addex’ Dipraglurant Receives Orphan Drug Designation from the FDA for Levodopa-Induced Dyskinesia Associated with Parkinson’s Disease [addextherapeutics.com]
A Head-to-Head Preclinical Comparison of mGluR5 Negative Allosteric Modulators: Fenobam, Basimglurant, and Dipraglurant
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease. Negative allosteric modulators (NAMs) of mGluR5, which dampen excessive glutamate signaling, represent a key therapeutic strategy. This guide provides a head-to-head comparison of three prominent mGluR5 NAMs—Fenobam, Basimglurant (B1667758) (RG7090), and Dipraglurant (ADX48621)—based on available preclinical data.
At a Glance: Comparative Overview
| Feature | Fenobam | Basimglurant (RG7090) | Dipraglurant (ADX48621) |
| Primary Therapeutic Areas Investigated | Anxiety, Pain, Fragile X Syndrome | Depression, Fragile X Syndrome | Parkinson's Disease (LID), Dystonia |
| Key Preclinical Efficacy | Anxiolytic and analgesic effects | Antidepressant-like and anxiolytic effects | Reduction of levodopa-induced dyskinesia (LID) and catalepsy, anxiolytic and antidepressant-like effects |
| Potency (IC50/Kd) | Potent, with reported IC50 values in the low to mid-nanomolar range | Highly potent, with reported Kd and IC50 values in the low nanomolar range | Potent, with a reported IC50 in the low nanomolar range |
| Pharmacokinetic Profile | Rapidly absorbed with variable plasma levels | Good oral bioavailability and long half-life in rodents | Rapidly absorbed and readily crosses the blood-brain barrier |
In Vitro Pharmacological Profile
The in vitro potency of these mGluR5 NAMs is a critical determinant of their therapeutic potential. The following tables summarize their binding affinities and functional potencies from various preclinical studies.
Table 1: In Vitro Potency of Fenobam
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Rat mGlu5 Receptors | Kd | 54 ± 6 nM | [1] |
| Radioligand Binding | Human mGlu5 Receptors | Kd | 31 ± 4 nM | [1] |
| Calcium Mobilization | Human mGlu5 Receptor | IC50 | 58 ± 2 nM | [1] |
| Basal Activity Inhibition | Human mGlu5 Receptor | IC50 | 84 ± 13 nM | [1] |
Table 2: In Vitro Potency of Basimglurant (RG7090)
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Human mGlu5 | Kd | 1.1 nM | [2] |
| Calcium Mobilization | Human mGlu5 | IC50 | 10 nM | [2] |
| Calcium Mobilization | Rat mGlu5 | IC50 | 11 nM | [2] |
Table 3: In Vitro Potency of Dipraglurant (ADX48621)
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Functional Assay | mGluR5 | IC50 | 21 nM | [3] |
Preclinical Pharmacokinetic Profiles
A favorable pharmacokinetic profile is crucial for a drug candidate's success. The following table compares key pharmacokinetic parameters of Fenobam, Basimglurant, and Dipraglurant in rodents.
Table 4: Preclinical Pharmacokinetics
| Compound | Species | Route | Key Findings | Reference |
| Fenobam | Mouse | i.p. | Rapidly concentrated in the brain; largely cleared from circulation within 1 hour. | [4] |
| Human | Oral | Highly variable plasma exposures, not linear with dose. Tmax between 2 and 6 hours. | [5] | |
| Basimglurant | Rodent | Oral | Good oral bioavailability, long half-life, and high brain penetration. | [6] |
| Rat & Monkey | - | Terminal half-life of 7 hours in rats and 20 hours in monkeys. | [6] | |
| Dipraglurant | Rat | Oral | Rapidly absorbed with a Tmax of 0.5 hours in plasma and CSF. CSF/plasma ratio of 0.015. | [2] |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of these mGluR5 NAMs has been evaluated in a variety of animal models relevant to human diseases.
Table 5: Efficacy in Preclinical Models of Anxiety
| Compound | Model | Species | Dose | Key Finding | Reference |
| Fenobam | Vogel Conflict Test | Rat | 10-30 mg/kg p.o. | Minimum effective dose for anxiolytic activity. | [7] |
| Dipraglurant | Vogel Conflict Test | Rat | 10 and 30 mg/kg p.o. | 2.2- and 2.5-fold increases in punished licks, respectively. | [2] |
Table 6: Efficacy in Preclinical Models of Depression
| Compound | Model | Species | Dose | Key Finding | Reference |
| Basimglurant | Forced Swim Test | Rodent | - | Antidepressant-like properties observed. | [6] |
| Dipraglurant | Forced Swim Test | Rat | 3, 10, and 30 mg/kg p.o. | Dose-dependent reduction in immobility time (~15-20%). | [2] |
| Forced Swim Test | Mouse | 30 and 50 mg/kg p.o. | 30% and 40% reduction in immobility time, respectively. | [2] |
Table 7: Efficacy in Preclinical Models of Parkinson's Disease
| Compound | Model | Species | Dose | Key Finding | Reference |
| Dipraglurant | Haloperidol-Induced Catalepsy | Rat | 1, 3, 10, and 30 mg/kg p.o. | Dose-dependent reduction in catalepsy, with maximum activity at plasma concentrations ≥1000 ng/mL. | [2] |
| Levodopa-Induced Dyskinesia | Macaque | 30 mg/kg p.o. | Best effect in inhibiting dyskinesias without altering levodopa (B1675098) efficacy. | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the mGluR5 signaling pathway and typical workflows for evaluating these NAMs.
Detailed Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki or Kd) of the compound for the mGluR5 receptor.
-
Method:
-
Membrane Preparation: Cell membranes expressing mGluR5 are prepared from recombinant cell lines or animal brain tissue.
-
Competitive Binding: The test compound at various concentrations is incubated with the cell membranes and a radiolabeled mGluR5 ligand (e.g., [3H]MPEP).
-
Separation and Detection: Bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
-
Objective: To measure the functional potency (IC50) of the compound in inhibiting mGluR5-mediated intracellular calcium release.
-
Method:
-
Cell Culture: Cells stably expressing mGluR5 are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The IC50 value is determined by calculating the concentration of the test compound that causes a 50% reduction in the agonist-induced calcium response.
-
3. Forced Swim Test (Rodents)
-
Objective: To assess the antidepressant-like activity of a compound.
-
Method:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure: The animal (mouse or rat) is placed in the water for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
4. Vogel Conflict Test (Rats)
-
Objective: To evaluate the anxiolytic potential of a compound.
-
Method:
-
Apparatus: An operant chamber with a drinking spout.
-
Procedure: Water-deprived rats are allowed to drink from the spout. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.
-
Behavioral Scoring: The number of shocks the animal is willing to endure to continue drinking is recorded.
-
Data Analysis: An increase in the number of punished licks in the drug-treated group compared to the vehicle group suggests an anxiolytic effect.[9]
-
5. Haloperidol-Induced Catalepsy (Rats)
-
Objective: To assess the potential of a compound to alleviate parkinsonian-like motor symptoms.
-
Method:
-
Induction of Catalepsy: The antipsychotic drug haloperidol (B65202) is administered to induce a cataleptic state, characterized by a failure to correct an externally imposed posture.
-
Bar Test: The rat's forepaws are placed on a horizontal bar raised above the surface.
-
Behavioral Scoring: The latency to remove both forepaws from the bar is measured.
-
Data Analysis: A reduction in the time spent on the bar in the group treated with the test compound compared to the vehicle group indicates a reversal of catalepsy.[10]
-
Conclusion
Fenobam, Basimglurant, and Dipraglurant are all potent mGluR5 negative allosteric modulators with distinct preclinical profiles that have guided their investigation for different therapeutic indications. Basimglurant stands out for its high potency and favorable pharmacokinetic properties, leading to its exploration for depression.[6] Dipraglurant has shown robust efficacy in models of Parkinson's disease, particularly in reducing levodopa-induced dyskinesia.[2][8] Fenobam, an earlier compound, has been instrumental in validating the anxiolytic and analgesic potential of mGluR5 NAMs.[7]
This head-to-head comparison highlights the nuances between these compounds and provides a valuable resource for researchers in the field. The choice of a specific mGluR5 NAM for preclinical research will depend on the specific scientific question, the animal model being used, and the desired pharmacokinetic and pharmacodynamic properties. Further head-to-head studies in standardized models would be beneficial for a more definitive comparative assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator Dipraglurant on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
HTL14242 Efficacy: A Comparative Literature Review for Drug Development Professionals
An objective analysis of HTL14242's performance against other mGluR5 negative allosteric modulators, supported by available preclinical data.
This guide provides a comprehensive review of the available efficacy studies for this compound, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] Dysregulation of glutamatergic signaling, particularly through mGluR5, is implicated in a range of neurological and psychiatric disorders, positioning this compound as a promising therapeutic candidate.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound with other known mGluR5 NAMs, detailed experimental methodologies, and a visualization of its mechanism of action.
Comparative Efficacy and Pharmacokinetic Data
While specific preclinical efficacy data for this compound in animal models of disease have not been made public, its potential is inferred from its potent and selective profile, alongside the demonstrated efficacy of other mGluR5 NAMs in similar models.[1] For instance, dipraglurant (B607126) has shown efficacy in reducing levodopa-induced dyskinesia in primate models of Parkinson's disease.[1] this compound has progressed to Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics; however, the results of these trials have not yet been publicly released.[1]
The following tables summarize the key quantitative data for this compound in comparison to other mGluR5 NAMs, mavoglurant (B1676221) and dipraglurant, based on available preclinical in vitro and in vivo studies.
Table 1: Comparative In Vitro Binding Affinity and Potency of mGluR5 NAMs [3]
| Compound | pKi | pIC50 |
| This compound | 9.3 | 9.2 |
| Mavoglurant | 8.0 | 8.0 |
| Dipraglurant | 6.9 | 6.9 |
Table 2: In Vivo and Pharmacokinetic Properties of this compound [3]
| Parameter | Value | Species | Administration |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral |
| Receptor Occupancy | 80% at 3 mg/kg | Rat | Oral |
| t1/2 | 6.5 hours | Dog | Oral |
| AUCinf | 3946 ng/h/mL | Dog | Oral |
| F% (Oral Bioavailability) | 80% | Dog | Oral |
| TC50 (Cytotoxicity in HepG2) | >90 µM | In Vitro | N/A |
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of the mGluR5 receptor.[2] It binds to a site distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's affinity for glutamate and its ability to activate downstream signaling pathways.[1][2] The canonical signaling pathway for mGluR5 involves its coupling to the Gq G-protein.[2] Upon activation by glutamate, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), and DAG, along with the elevated Ca2+, activates protein kinase C (PKC).[2] this compound attenuates this entire cascade by inhibiting the initial activation of mGluR5.[2]
mGluR5 signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.[2]
-
Objective : To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled allosteric modulator (IC50) and to calculate the inhibitory constant (Ki).[3]
-
Methodology :
-
Membrane Preparation : Membranes are prepared from cells stably expressing the human mGluR5 receptor.
-
Competition Binding : A constant concentration of a radiolabeled allosteric modulator (e.g., [³H]-M-MPEP) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.[3]
-
Incubation : The mixture is incubated to allow the binding to reach equilibrium.[3]
-
Separation : Bound and free radioligand are separated via rapid filtration through glass fiber filters.[3]
-
Quantification : The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.[3]
-
-
Data Analysis : The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Workflow for the radioligand binding assay.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium, providing a measure of its functional potency (IC50).[2]
-
Objective : To determine the functional potency (IC50) of this compound in inhibiting the mGluR5 signaling pathway.[3]
-
Methodology :
-
Cell Culture : HEK293 cells stably expressing the human mGluR5 receptor are used.[3]
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]
-
Compound Incubation : Cells are pre-incubated with varying concentrations of this compound.[3]
-
Agonist Stimulation : The mGluR5 receptor is stimulated with an agonist (e.g., glutamate) at a concentration that elicits a submaximal response (EC₈₀).[3]
-
Measurement : The resulting increase in intracellular calcium is measured using a fluorescence plate reader.[3]
-
-
Data Analysis : The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.[3]
Workflow for the calcium mobilization assay.
References
Benchmarking HTL14242: A Comparative Guide for CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HTL14242, a novel mGluR5 negative allosteric modulator (NAM), with other clinical-stage CNS drug candidates, mavoglurant (B1676221) and dipraglurant (B607126). The information presented is based on publicly available preclinical and clinical data to assist researchers in evaluating their potential therapeutic applications.
Introduction to this compound and the Role of mGluR5 in CNS Disorders
This compound is a potent, selective, and orally bioavailable negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] Dysregulation of the glutamatergic system, particularly through mGluR5, is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and depression. As a NAM, this compound offers a promising therapeutic strategy by dampening excessive glutamate signaling.[1] It binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.[1] This mechanism of action provides a nuanced approach to modulating glutamatergic neurotransmission.
Comparative In Vitro Pharmacology
The following table summarizes the in vitro pharmacological profiles of this compound, mavoglurant, and dipraglurant, highlighting their potency and affinity for the mGluR5 receptor.
| Compound | Target | Assay Type | Species | pKi | pIC50 | Reference |
| This compound | mGluR5 | Radioligand Binding | Human | 9.3 | 9.2 | MedChemExpress |
| Mavoglurant | mGluR5 | Functional Assay | Human | - | 30 nM (IC50) | [2] |
| Dipraglurant | mGluR5 | Radioligand Binding | Human | 6.9 | 6.9 | Addex Therapeutics |
Comparative In Vivo Pharmacology and Pharmacokinetics
This section details the in vivo characteristics of the three mGluR5 NAMs, including their efficacy in animal models and key pharmacokinetic parameters.
In Vivo Efficacy in a Parkinson's Disease Model
While specific in vivo efficacy data for this compound in Parkinson's disease models is not yet publicly available, its potential is being investigated.[1] Dipraglurant has demonstrated efficacy in a rodent model of Parkinson's disease, reducing levodopa-induced dyskinesia.[3]
| Compound | Animal Model | Key Findings | Reference |
| This compound | - | Under investigation for Parkinson's disease. | [1] |
| Mavoglurant | - | Investigated for Levodopa-induced dyskinesia in Parkinson's disease. | [4][5][6] |
| Dipraglurant | MPTP-treated macaque | Reduced levodopa-induced dyskinesia. | [3] |
Pharmacokinetic Profiles
A comparison of the pharmacokinetic properties of this compound, mavoglurant, and dipraglurant is presented below. Notably, all three compounds demonstrate the ability to penetrate the blood-brain barrier, a critical attribute for CNS drug candidates.
| Compound | Species | Oral Bioavailability (%) | Brain Penetration | Half-life (t1/2) | Reference |
| This compound | Dog | 80 | Yes | 6.5 hours | MedChemExpress |
| Mavoglurant | Rat | - | Yes | ~2.9 hours | [7] |
| Dipraglurant | Rat | Good | Excellent | - | Addex Therapeutics |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
The binding of an mGluR5 NAM, such as this compound, modulates the Gq-coupled signaling cascade. This ultimately leads to a reduction in neuronal excitability.
References
- 1. benchchem.com [benchchem.com]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mavoglurant as a treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mavoglurant (AFQ056) for the treatment of levodopa-induced dyskinesia in patients with Parkinson’s disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
